4-Morpholinopiperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-4-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-3-10-4-2-9(1)11-5-7-12-8-6-11/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBXNWIRMJXEQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355283 | |
| Record name | 4-Morpholinopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53617-35-9 | |
| Record name | 4-(Piperidin-4-yl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53617-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(piperidin-4-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Morpholinopiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 4-morpholinopiperidine, a key intermediate in the development of various therapeutic agents.[1][2][3] This document details established synthetic protocols, presents key analytical data in a structured format, and visualizes the synthetic workflows for clarity.
Chemical and Physical Properties
This compound, with the CAS Number 53617-35-9, is a colorless to off-white solid organic compound.[2] It serves as a crucial building block in the synthesis of pharmacologically active molecules, including selective adenosine (B11128) A2A receptor antagonists, antidepressants, and antimalarials.[2][3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 53617-35-9 | [4] |
| Molecular Formula | C₉H₁₈N₂O | [2][4] |
| Molecular Weight | 170.25 g/mol | [2][4] |
| Appearance | Colorless to off-white solid / Off-white powder | [1][2] |
| Melting Point | 40-43 °C | [2][4][5][6] |
| Boiling Point | 100-115 °C at 0.15-0.20 mmHg | [2][4][5][6] |
| Density | 1.033 g/cm³ (Predicted) | [1][2][6] |
| pKa | 10.21 ± 0.10 (Predicted) | [1][2] |
| Flash Point | 108.8 °C / >230 °F | [1][6] |
| InChI Key | YYBXNWIRMJXEQJ-UHFFFAOYSA-N | [2][4] |
| SMILES | C1CC(CCN1)N2CCOCC2 | [4] |
Synthesis of this compound
Two primary synthetic routes are commonly employed for the preparation of this compound: reductive amination and the debenzylation of a protected intermediate.
Method 1: Reductive Amination
This approach involves the reaction of a piperidone derivative with morpholine (B109124), followed by reduction. A common starting material is N-tert-butoxycarbonyl-4-piperidone or 1-benzyl-4-piperidone.[1][7] The reaction proceeds via the formation of an enamine or iminium intermediate, which is then reduced to the final product.
A patented method describes the reaction of 1-benzyl-4-piperidone with morpholine, followed by hydrogenation to yield this compound.[7]
-
Step 1: Synthesis of 4-(1-benzylpiperidin-4-yl)morpholine. 1-Benzyl-4-piperidone and morpholine are reacted to form the intermediate, 4-(1-benzylpiperidin-4-yl)morpholine. This is often isolated as its dihydrochloride (B599025) salt.[7]
-
Step 2: Debenzylation and Isolation. The intermediate is dissolved in a solvent such as tert-butanol.[7] The pH is adjusted to >11 using a base like potassium carbonate solution, and the mixture is heated (e.g., to 60°C).[7] A palladium on carbon (Pd/C) catalyst (e.g., 10% Pd/C) is added.[7]
-
Step 3: Hydrogenation. The reaction mixture is subjected to hydrogenation under pressure (e.g., 40 kg) at an elevated temperature (e.g., 50°C) for several hours (e.g., 8 hours) until the reaction is complete.[7]
-
Step 4: Work-up. After the reaction, the catalyst is removed by filtration. The filtrate is then concentrated to yield the final product, this compound.[7]
Method 2: Synthesis via Debenzylation
This route involves the removal of a benzyl (B1604629) protecting group from a precursor molecule, N-benzyl-4-(4-morpholinyl)piperidine, via catalytic hydrogenation. This method is noted for its high yield.[2]
-
Dissolution: 41.59 g (0.16 mol) of N-benzyl-4-(4-morpholinyl)piperidine is dissolved in 400 mL of methanol.[2]
-
Catalyst Addition: 5.2 g of 10% palladium on carbon (Pd/C) catalyst is added to the solution.[2]
-
Hydrogenation: The hydrogenation is carried out at room temperature for 18 hours under 50 psi of hydrogen pressure.[2]
-
Isolation: Upon completion, the catalyst is removed by filtration.[2]
-
Purification: The filtrate is concentrated to yield a colorless oily substance, which is then left to crystallize.[2] This procedure reportedly produces 25.29 g of this compound, corresponding to a 93% yield.[2]
Characterization and Spectroscopic Data
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.
Table 2: Spectroscopic and Analytical Data Summary
| Technique | Purpose | Reference / Data Source |
| ¹³C NMR Spectroscopy | Structural elucidation (carbon framework) | Spectra available from SpectraBase.[8] |
| ¹H NMR Spectroscopy | Structural elucidation (proton environment) | Data available from commercial suppliers.[9][10] |
| Infrared (IR) Spectroscopy | Identification of functional groups | ATR-IR spectra available from SpectraBase (Aldrich sample).[8] |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation analysis | Data available from commercial suppliers.[9][10] |
| HPLC / LC-MS | Purity assessment and identification | Data available from commercial suppliers.[9][10] |
| Assay Purity | Quantitative purity determination | Typically ≥98%.[4] |
While the raw spectral data is not publicly detailed in the search results, analytical data including NMR, HPLC, and LC-MS are available from various chemical suppliers upon request.[9][10] The available literature confirms that techniques such as ¹³C NMR and ATR-IR have been used to characterize the compound.[8] Mass spectrometry is a crucial tool for confirming the molecular weight (170.25 g/mol ) and studying the fragmentation patterns of morpholine-containing derivatives.[4][11]
References
- 1. This compound CAS 53617-35-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound | 53617-35-9 [chemicalbook.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. 4-吗啉哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 53617-35-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound CAS#: 53617-35-9 [amp.chemicalbook.com]
- 7. CN105777615A - Preparation method of 4-morpholino piperidine - Google Patents [patents.google.com]
- 8. This compound | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 53617-35-9 | this compound | Alectinib Related | Ambeed.com [ambeed.com]
- 10. 53617-35-9|this compound|BLD Pharm [bldpharm.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to the Physicochemical Properties of 4-Morpholinopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Morpholinopiperidine, with the CAS number 53617-35-9, is a heterocyclic organic compound that serves as a crucial building block and intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Its structure, incorporating both a morpholine (B109124) and a piperidine (B6355638) ring, imparts unique physicochemical properties that make it a versatile reagent. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a visual representation of its synthesis workflow. This compound is notably used in the synthesis of selective adenosine (B11128) A2A receptor antagonists, antidepressants, and antimalarials, among other therapeutic agents.[2][3][4]
Physicochemical Data of this compound
The following table summarizes the key quantitative physicochemical properties of this compound for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈N₂O | [5] |
| Molecular Weight | 170.25 g/mol | [6][5] |
| Melting Point | 40-43 °C | [1][2][5] |
| Boiling Point | 100-115 °C at 0.15-0.20 mmHg | [1][2][5] |
| Density | 1.033 ± 0.06 g/cm³ (Predicted) | [2][5] |
| pKa | 10.21 ± 0.10 (Predicted) | [6][2][5] |
| LogP | 0.3 at 25°C and pH 11 | [1][2] |
| Flash Point | > 110 °C (> 230 °F) | [2][5] |
| Appearance | Colorless to off-white solid | [2][5] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are crucial for its application in research and drug development. Below are generalized methodologies for key experiments.
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
-
Determination of Boiling Point
The boiling point of this compound is determined under reduced pressure due to its high boiling point at atmospheric pressure.
-
Apparatus: Vacuum distillation apparatus.
-
Procedure:
-
A sample of this compound is placed in a round-bottom flask.
-
The flask is connected to a vacuum distillation setup, including a condenser and a receiving flask.
-
The system is evacuated to the desired pressure (e.g., 0.15-0.20 mmHg).
-
The flask is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.
-
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration.
-
Apparatus: pH meter, burette, magnetic stirrer.
-
Procedure:
-
A known concentration of this compound is dissolved in water.
-
The solution is titrated with a standard solution of a strong acid (e.g., HCl).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is plotted (pH vs. volume of titrant added).
-
The pKa is determined from the pH at the half-equivalence point.
-
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value, a measure of lipophilicity, is commonly determined using the shake-flask method.
-
Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
A known amount of this compound is dissolved in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to separate the layers.
-
The concentration of this compound in each phase is determined using a suitable analytical technique.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
-
Synthesis Workflow
This compound can be synthesized through a reductive amination process followed by deprotection. A common route involves the reaction of N-tert-butoxycarbonyl-4-piperidone with morpholine, followed by the removal of the Boc protecting group. Another method is the hydrogenation of N-benzyl-4-(4-morpholinyl)piperidine.[2][3]
Caption: Synthesis workflow for this compound.
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its solid nature at room temperature, specific melting and boiling points, and moderate lipophilicity make it suitable for a variety of synthetic applications in the pharmaceutical industry. The experimental protocols outlined provide a basis for the consistent and accurate determination of its properties, ensuring its quality and suitability for research and drug development. The synthesis workflow illustrates a common and efficient route to obtain this important compound.
References
- 1. 4-(4-哌啶基)吗啉 | 53617-35-9 [chemicalbook.com]
- 2. This compound CAS#: 53617-35-9 [amp.chemicalbook.com]
- 3. This compound | 53617-35-9 [chemicalbook.com]
- 4. 4-モルホリノピペリジン 98% | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 5. 53617-35-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound CAS 53617-35-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
4-Morpholinopiperidine: A Core Scaffold for Modern Drug Discovery
CAS Number: 53617-35-9
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: 4-Morpholinopiperidine, a heterocyclic amine, has emerged as a pivotal building block in medicinal chemistry and pharmaceutical development. Its unique structural framework, combining the favorable physicochemical properties of both morpholine (B109124) and piperidine (B6355638) rings, makes it a valuable scaffold for creating novel therapeutic agents with enhanced solubility, metabolic stability, and target affinity. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and applications, with a focus on its role in the development of targeted therapies.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. While experimental spectroscopic data is not widely published, the expected spectral characteristics are provided based on the analysis of its constituent functional groups.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 53617-35-9 | [1][2] |
| Molecular Formula | C₉H₁₈N₂O | [1][2] |
| Molecular Weight | 170.25 g/mol | [1][2] |
| Appearance | Colorless to off-white solid | [3] |
| Melting Point | 40-43 °C | [2] |
| Boiling Point | 100-115 °C at 0.15-0.20 mmHg | [2] |
| Density (Predicted) | 1.033 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 10.21 ± 0.10 | [2] |
Table 2: Predicted Spectroscopic Data
Note: The following data are predicted values based on the analysis of similar structures and standard correlation tables. Experimental verification is recommended.
¹H NMR (Proton Nuclear Magnetic Resonance) - Expected Chemical Shifts in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Morpholine -CH₂-O- | 3.65 - 3.75 | t |
| Piperidine -CH₂-N- (axial) | 2.95 - 3.05 | m |
| Piperidine -CH₂-N- (equatorial) | 2.55 - 2.65 | m |
| Morpholine -CH₂-N- | 2.45 - 2.55 | t |
| Piperidine -CH- | 2.20 - 2.30 | m |
| Piperidine -NH- | 1.50 - 2.50 (broad) | s |
| Piperidine -CH₂- (axial) | 1.75 - 1.85 | m |
| Piperidine -CH₂- (equatorial) | 1.40 - 1.50 | m |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Expected Chemical Shifts in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Morpholine C-O | 66.5 - 67.5 |
| Piperidine C-N (adjacent to morpholine) | 61.0 - 62.0 |
| Morpholine C-N | 50.0 - 51.0 |
| Piperidine C-N | 46.0 - 47.0 |
| Piperidine C-C | 32.0 - 33.0 |
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (Piperidine) | 3300 - 3500 (broad) | Secondary amine stretch |
| C-H Stretch (Aliphatic) | 2850 - 3000 | CH₂, CH stretches |
| C-O-C Stretch (Ether) | 1070 - 1150 (strong) | Asymmetric stretch, characteristic of morpholine |
| C-N Stretch (Amine) | 1020 - 1250 | Amine stretch |
Synthesis and Experimental Protocols
This compound is typically synthesized via reductive amination, followed by a deprotection step. A common and scalable method involves the reaction of a protected 4-piperidone (B1582916) derivative with morpholine.
General Synthesis Workflow
Detailed Experimental Protocol: Synthesis from N-benzyl-4-(4-morpholinyl)piperidine
This protocol is adapted from established procedures for palladium-catalyzed debenzylation.[2]
-
Dissolution: Dissolve N-benzyl-4-(4-morpholinyl)piperidine (e.g., 41.59 g, 0.16 mol) in a suitable solvent such as methanol (B129727) (400 mL).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (e.g., 5.2 g) to the solution under an inert atmosphere.
-
Hydrogenation: Subject the mixture to hydrogenation at a pressure of 50 psi for approximately 18 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Filtration: Upon completion of the reaction, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Crystallization: The resulting colorless oil is allowed to stand, promoting crystallization to yield this compound. A typical yield for this process is high, often around 93%.[2]
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of a diverse range of pharmacologically active compounds.[2][3] Its incorporation into a lead molecule can significantly improve its pharmacokinetic profile.
Key Therapeutic Areas and Examples:
-
Oncology: It is a key intermediate in the synthesis of Alectinib , a highly potent and selective anaplastic lymphoma kinase (ALK) inhibitor used to treat non-small cell lung cancer.[3]
-
Neuroscience: The scaffold is utilized in the development of selective adenosine (B11128) A2A receptor antagonists and novel antidepressants.[2]
-
Infectious Diseases: It has been incorporated into quinoline (B57606) derivatives with antimicrobial activity and novel antimalarial agents.[2]
-
Cardiovascular Health: It is a component of orally bioavailable P2Y12 antagonists designed for the inhibition of platelet aggregation.[2]
Logical Relationship Diagram
Case Study: Derivative L-765,314 and α1B-Adrenergic Receptor Antagonism
While this compound itself is not known to be pharmacologically active, its derivatives can exhibit high target specificity and potency. One such example is L-765,314, a potent and selective antagonist of the α1B-adrenergic receptor.
Table 3: Binding Affinity of L-765,314
| Receptor Subtype (Human) | Kᵢ (nM) | Selectivity vs. α1B |
| α1B-Adrenoceptor | 2.0 | - |
| α1D-Adrenoceptor | 34 | 17-fold |
| α1A-Adrenoceptor | 420 | 210-fold |
α1-Adrenergic Signaling Pathway
The α1-adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation by catecholamines like norepinephrine (B1679862) and epinephrine, primarily couple to Gq/11 proteins. This initiates a signaling cascade leading to various physiological responses, including smooth muscle contraction. L-765,314 acts by blocking this pathway at the α1B receptor subtype.
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry. Its straightforward synthesis and versatile chemical nature have established it as a preferred scaffold in the design of new drugs across multiple therapeutic areas. The ability to fine-tune the properties of drug candidates by incorporating this moiety underscores its continued importance in the pursuit of safer and more effective medicines. Further exploration of derivatives based on this core structure is likely to yield novel therapeutic agents with significant clinical potential.
References
An In-depth Technical Guide to the Structure Elucidation of 4-Morpholinopiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical techniques and data interpretation required for the structural elucidation of 4-Morpholinopiperidine. The document details the expected spectroscopic data, outlines detailed experimental protocols, and presents visualizations to aid in understanding the molecular structure and analytical workflows.
Introduction to this compound
This compound, with the chemical formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol , is a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3][4] Its structure incorporates both a morpholine (B109124) and a piperidine (B6355638) ring, functionalities that are prevalent in many biologically active molecules.[5][6] Accurate structural elucidation is paramount for its application in synthesis, quality control, and as a scaffold in the design of new therapeutic agents.[5][6]
Chemical Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine and morpholine rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Piperidine H-2, H-6 (axial) | 2.5 - 2.7 | dt | J = 12.0, 3.0 |
| Piperidine H-2, H-6 (equatorial) | 2.9 - 3.1 | dm | J = 12.0 |
| Piperidine H-3, H-5 (axial) | 1.4 - 1.6 | qd | J = 12.0, 3.5 |
| Piperidine H-3, H-5 (equatorial) | 1.8 - 2.0 | dm | J = 12.0 |
| Piperidine H-4 | 2.3 - 2.5 | tt | J = 11.5, 4.0 |
| Morpholine H-2', H-6' | 2.4 - 2.6 | t | J = 4.5 |
| Morpholine H-3', H-5' | 3.6 - 3.8 | t | J = 4.5 |
| Piperidine N-H | 1.5 - 2.5 | br s | - |
Note: Predicted data is based on typical chemical shifts for N-substituted piperidines and morpholines.[7][8]
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Piperidine C-2, C-6 | 45 - 50 |
| Piperidine C-3, C-5 | 28 - 33 |
| Piperidine C-4 | 60 - 65 |
| Morpholine C-2', C-6' | 50 - 55 |
| Morpholine C-3', C-5' | 65 - 70 |
Note: Predicted data is based on typical chemical shifts for piperidine and morpholine derivatives.[9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Piperidine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aliphatic) | 2800 - 3000 | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
| C-O-C Stretch (Ether) | 1070 - 1150 | Strong |
Note: Predicted data is based on characteristic IR absorption frequencies for secondary amines, ethers, and aliphatic compounds.[11][12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
| m/z | Predicted Fragment | Interpretation |
| 170 | [M]⁺ | Molecular Ion |
| 141 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 113 | [M - C₃H₇N]⁺ | Loss of a propyl amine fragment from the piperidine ring |
| 86 | [C₅H₁₂N]⁺ | Piperidine ring fragment |
| 86 | [C₄H₈NO]⁺ | Morpholine ring fragment |
| 57 | [C₃H₇N]⁺ | Propyl amine fragment |
Note: Predicted fragmentation patterns are based on typical fragmentation of piperidine and morpholine derivatives.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural analysis of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or more).
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Caption: Workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (solid or liquid)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal. If the sample is a solid, apply pressure using the built-in press to ensure good contact.
-
Spectrum Acquisition:
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)
-
Suitable solvent (e.g., methanol or acetonitrile (B52724) for ESI)
-
Syringe and infusion pump (for ESI) or capillary column (for GC-MS)
Procedure (using ESI-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration compound.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatograph.
-
Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-300).
-
If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation information.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ for ESI).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Caption: Logical flow of mass spectrometry analysis.
Conclusion
The structural elucidation of this compound is a critical step in its application for research and development. This guide provides a framework for its characterization using NMR, IR, and MS techniques. By combining the predicted spectroscopic data with the detailed experimental protocols, researchers and scientists can confidently verify the structure and purity of this important heterocyclic compound. The provided visualizations offer a clear understanding of the analytical workflows involved in this process.
References
- 1. This compound | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 53617-35-9 [sigmaaldrich.com]
- 3. This compound CAS 53617-35-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound | 53617-35-9 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Piperidine [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Morpholinopiperidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Morpholinopiperidine, a versatile heterocyclic compound. The document details its fundamental chemical properties, outlines key synthetic methodologies, and explores its applications as a crucial intermediate in the development of various therapeutic agents.
Core Molecular Data
This compound, also known by its IUPAC name 4-(piperidin-4-yl)morpholine, is a bifunctional molecule incorporating both a piperidine (B6355638) and a morpholine (B109124) ring.[1] Its chemical structure and properties are fundamental to its reactivity and utility in medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C9H18N2O | PubChem |
| Molecular Weight | 170.25 g/mol | PubChem |
| CAS Number | 53617-35-9 | PubChem[1] |
| IUPAC Name | 4-(piperidin-4-yl)morpholine | PubChem[1] |
| Appearance | Colorless to off-white solid | --- |
| Melting Point | 40-43 °C | --- |
| Boiling Point | 100-115 °C at 0.15-0.20 mmHg | --- |
| InChI Key | YYBXNWIRMJXEQJ-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1CNCCC1N2CCOCC2 | PubChem[1] |
Experimental Protocols: Synthesis of this compound and Its Derivatives
This compound serves as a key building block in the synthesis of more complex molecules. Below are detailed protocols for its preparation and its use in the synthesis of bioactive compounds.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reductive amination of 1-benzyl-4-piperidone with morpholine, followed by debenzylation.
Experimental Protocol:
Step 1: Reductive Amination
-
To a solution of 1-benzyl-4-piperidone in a suitable solvent (e.g., dichloroethane or methanol), add an equimolar amount of morpholine.
-
Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) or hydrogen gas with a palladium on carbon (Pd/C) catalyst.[2][3]
-
Stir the reaction mixture at room temperature or under controlled hydrogen pressure until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[2][3]
-
Upon completion, work up the reaction by quenching any remaining reducing agent and extracting the product with an organic solvent.
-
Purify the intermediate, 4-(1-benzylpiperidin-4-yl)morpholine (B5700109), by column chromatography or crystallization.
Step 2: Debenzylation
-
Dissolve the purified 4-(1-benzylpiperidin-4-yl)morpholine in a solvent such as methanol (B129727) or ethanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to hydrogenation, typically under a hydrogen atmosphere at a pressure of around 40-50 psi, until the debenzylation is complete.[2]
-
Filter off the catalyst and concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation or recrystallization.
Synthetic workflow for this compound.
Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine Derivatives
This compound is a precursor for the synthesis of thienopyrimidine derivatives, which have shown potential as anticancer agents.[4][5]
Experimental Protocol:
-
Chlorination of Thieno[3,2-d]pyrimidin-4-ol: Suspend Thieno[3,2-d]pyrimidin-4-ol in phosphoryl trichloride (B1173362) (POCl3) and heat the mixture to reflux to produce 4-chlorothieno[3,2-d]pyrimidine (B95853).[5]
-
Nucleophilic Substitution: Dissolve the resulting 4-chlorothieno[3,2-d]pyrimidine in a suitable solvent like ethanol.
-
Add this compound to the solution and reflux the mixture.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the final compound by recrystallization or column chromatography.
Synthesis of Thienopyrimidine Derivatives.
Synthesis of Novel Quinoline (B57606) Derivatives
This compound can be utilized in the multistep synthesis of novel quinoline derivatives with potential antimicrobial activity.[6][7]
Experimental Protocol:
-
Synthesis of the Quinoline Core: Synthesize the basic quinoline structure, for example, via a Combes quinoline synthesis or a similar method, starting from appropriate anilines and β-dicarbonyl compounds.
-
Functionalization of the Quinoline Core: Introduce a reactive group, such as a halogen, at a suitable position on the quinoline ring to allow for subsequent coupling reactions.
-
Coupling with this compound: React the functionalized quinoline with this compound, often in the presence of a base and a suitable solvent, to form the desired quinoline derivative.
-
Purification: Purify the final product using standard techniques such as column chromatography and recrystallization.
General workflow for Quinoline Derivative Synthesis.
Signaling Pathways and Therapeutic Relevance
Derivatives of this compound have been investigated for their roles in modulating various signaling pathways implicated in diseases such as cancer. A key area of interest is the epithelial-to-mesenchymal transition (EMT), a process regulated by E-cadherin.
E-cadherin and EMT Signaling:
E-cadherin is a crucial cell adhesion molecule, and its loss is a hallmark of EMT, a process that allows cancer cells to become motile and invasive.[8] The signaling pathways that regulate E-cadherin expression are complex and involve multiple transcription factors and signaling cascades.[9][10] Small molecules that can restore E-cadherin expression are of significant interest in cancer therapy. While the direct interaction of this compound with these pathways is not fully elucidated, its derivatives are being explored for their potential to modulate these processes.
The TGF-β pathway is a major inducer of EMT.[9] Upon ligand binding, TGF-β receptors activate SMAD proteins, which translocate to the nucleus and regulate the transcription of genes that promote EMT, including those that suppress E-cadherin.[9] Other pathways, such as the Wnt/β-catenin and receptor tyrosine kinase (RTK) pathways, also play significant roles in controlling E-cadherin expression and EMT.[10][11]
Key signaling pathways regulating E-cadherin and EMT.
Conclusion
This compound is a valuable scaffold in medicinal chemistry, offering a versatile platform for the synthesis of a wide range of biologically active molecules. The synthetic protocols outlined in this guide provide a foundation for researchers to explore the potential of this compound in developing novel therapeutics. Further investigation into the precise mechanisms by which its derivatives modulate key signaling pathways will be crucial for advancing their clinical applications.
References
- 1. This compound | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105777615A - Preparation method of 4-morpholino piperidine - Google Patents [patents.google.com]
- 3. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine - Google Patents [patents.google.com]
- 4. Design, synthesis and anticancer activity of 4-morpholinothieno[3,2-d]pyrimidine derivatives bearing arylmethylene hydrazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apjhs.com [apjhs.com]
- 7. researchgate.net [researchgate.net]
- 8. Roles for E-cadherin cell surface regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The E-Cadherin and N-Cadherin Switch in Epithelial-to-Mesenchymal Transition: Signaling, Therapeutic Implications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cadherin Signaling in Cancer: Its Functions and Role as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autoregulation of E-cadherin expression by cadherin–cadherin interactions: the roles of β-catenin signaling, Slug, and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-Morpholinopiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Morpholinopiperidine (CAS No. 53617-35-9), a key building block in medicinal chemistry and drug development. Due to the limited availability of public, raw spectroscopic data for this compound, this document presents a combination of predicted data, analysis of a close structural analogue, and expected spectral characteristics based on its chemical structure. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Compound Overview
Structure:
Molecular Formula: C₉H₁₈N₂O
Molecular Weight: 170.25 g/mol [1]
Spectroscopic Data Summary
The following sections detail the expected and analogue-derived spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.70 | t | 4H | -O-CH ₂- |
| ~ 2.90 | m | 2H | Piperidine (B6355638) N-CH ₂ (axial) |
| ~ 2.50 | m | 4H | Morpholine (B109124) N-CH ₂- |
| ~ 2.20 | m | 1H | Piperidine CH |
| ~ 2.10 | m | 2H | Piperidine N-CH ₂ (equatorial) |
| ~ 1.80 | m | 2H | Piperidine CH ₂ (axial) |
| ~ 1.50 | m | 2H | Piperidine CH ₂ (equatorial) |
| ~ 1.40 | s (broad) | 1H | NH |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~ 67.0 | -O-C H₂- |
| ~ 63.0 | Piperidine C H |
| ~ 50.0 | Morpholine N-C H₂- |
| ~ 47.0 | Piperidine N-C H₂ |
| ~ 30.0 | Piperidine C H₂ |
Table 3: Experimental NMR Data for Analogue: 4-(1-Pyrrolidinyl)piperidine
Solvent: CDCl₃
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ||
| 3.05 - 2.95 | m | Piperidine N-CH ₂ (axial) |
| 2.60 - 2.50 | m | Pyrrolidine N-CH ₂ |
| 2.15 - 2.05 | m | Piperidine N-CH ₂ (equatorial) |
| 2.20 - 2.10 | m | Piperidine CH |
| 1.90 - 1.80 | m | Piperidine CH ₂ (axial) |
| 1.80 - 1.70 | m | Pyrrolidine CH ₂ |
| 1.45 - 1.35 | m | Piperidine CH ₂ (equatorial) |
| 1.60 | s (broad) | NH |
| ¹³C NMR | ||
| 62.4 | Piperidine C H | |
| 51.5 | Pyrrolidine N-C H₂ | |
| 47.2 | Piperidine N-C H₂ | |
| 31.8 | Piperidine C H₂ | |
| 23.5 | Pyrrolidine C H₂ |
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not publicly available. However, the expected characteristic absorption bands can be predicted based on its functional groups.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3250 | Weak-Medium | N-H stretch (secondary amine) |
| 2950 - 2800 | Strong | C-H stretch (aliphatic) |
| 1470 - 1440 | Medium | C-H bend (scissoring) |
| 1125 - 1085 | Strong | C-O-C stretch (ether) |
| 1250 - 1020 | Medium | C-N stretch (aliphatic amine) |
Mass Spectrometry (MS)
Experimentally determined mass spectral data for this compound is not publicly available. The expected data is based on the compound's molecular weight and common fragmentation patterns for cyclic amines.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 170 | [M]⁺ (Molecular Ion) |
| 169 | [M-H]⁺ |
| 141 | [M-C₂H₅]⁺ (Loss of ethyl group from piperidine ring) |
| 113 | [M-C₃H₇N]⁺ (Loss of morpholine fragment) |
| 86 | [C₅H₁₂N]⁺ (Piperidine fragment) |
| 85 | [C₄H₉NO]⁺ (Morpholine fragment) |
| 57 | [C₄H₉]⁺ (Butyl fragment) |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a 30-45° pulse angle.
-
Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a 30-45° pulse angle.
-
Process the FID with an exponential window function and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is displayed.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS).
Procedure:
-
Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) and inject it into the GC. If using a direct insertion probe, place a small amount of the solid sample on the probe tip.
-
Ionization: The sample is vaporized and enters the ion source where it is bombarded with a beam of electrons (typically at 70 eV). This causes the molecule to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow and Visualization
The general workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated below.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
The Synthesis of 4-Morpholinopiperidine: A Technical Guide to its Discovery and Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Morpholinopiperidine, a heterocyclic amine, is a crucial building block in contemporary medicinal chemistry. Its structural motif is integral to a number of biologically active compounds, most notably as a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib, a targeted therapy for non-small cell lung cancer. This technical guide provides an in-depth exploration of the discovery and history of this compound synthesis, with a focus on the core methodologies, experimental protocols, and quantitative data to support research and development efforts.
Historical Perspective and Discovery
While the precise first synthesis of this compound is not prominently documented in early chemical literature, its emergence as a compound of interest is intrinsically linked to the broader exploration of piperidine (B6355638) derivatives for pharmaceutical applications. The development of synthetic routes to 4-substituted piperidines has been a continuous area of research, with significant advancements in reductive amination and catalytic hydrogenation techniques paving the way for efficient preparations of compounds like this compound. Its importance surged with the discovery of Alectinib, leading to the optimization and large-scale implementation of its synthesis.
Core Synthetic Methodologies
The most prevalent and industrially significant method for the synthesis of this compound is a two-step process commencing with the reductive amination of an N-protected 4-piperidone (B1582916) with morpholine (B109124), followed by a deprotection step. The use of a benzyl (B1604629) protecting group is a common strategy, offering stability and ease of removal via catalytic hydrogenation.
Method 1: Reductive Amination of N-Benzyl-4-piperidone and Subsequent Debenzylation
This widely adopted route involves the initial reaction of 1-benzyl-4-piperidone with morpholine to form the intermediate, 4-(1-benzylpiperidin-4-yl)morpholine (B5700109). This is subsequently debenzylated through catalytic hydrogenation to yield the final product.
Quantitative Data Summary for Method 1
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Pressure | Yield (%) | Reference |
| 1. Reductive Amination | 1-benzyl-4-piperidone, Morpholine | Raney Nickel | Toluene | 110 | 36 | 10 kg | - | [1] |
| 2. Debenzylation | 4-(1-benzylpiperidin-4-yl)morpholine | 10% Pd/C | Methanol | Room Temp. | 18 | 50 psi | 93% | [2] |
| 2. Debenzylation (alternative) | 4-(1-benzylpiperidin-4-yl)morpholine dihydrochloride (B599025) | 10% Pd/C | tert-Butanol | 50 | 8 | 40 kg | High | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-(1-benzylpiperidin-4-yl)morpholine
-
Materials: 1-benzyl-4-piperidone, Morpholine, Toluene, Raney Nickel, Concentrated Hydrochloric Acid.
-
Procedure:
-
To a three-necked flask equipped with a water separator, add 1-benzyl-4-piperidone (100g) and morpholine (92g) to 500mL of toluene.[1]
-
Heat the mixture to 110°C and stir until no more water is generated in the separator, then continue heating for an additional 2 hours.[1]
-
Transfer the mixture to an autoclave and add Raney Nickel.
-
Pressurize the vessel with hydrogen to 10 kg and heat to 50°C, stirring for 36 hours.[1]
-
After the reaction is complete, filter the catalyst.
-
Add concentrated hydrochloric acid to the filtrate to precipitate the dihydrochloride salt of the product.[1]
-
Cool, stir, and filter to collect the solid 4-(1-benzylpiperidin-4-yl)morpholine dihydrochloride.[1]
-
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
-
Materials: 4-(1-benzylpiperidin-4-yl)morpholine (or its dihydrochloride salt), 10% Palladium on Carbon (Pd/C), Methanol (or tert-Butanol), Potassium Carbonate (if starting with the salt).
-
Procedure (from free base):
-
Dissolve 41.59 g (0.16 mol) of 4-(1-benzylpiperidin-4-yl)morpholine in 400 mL of methanol.[2]
-
Add 5.2 g of 10% palladium on carbon catalyst.[2]
-
Carry out the hydrogenation at room temperature for 18 hours under 50 psi of hydrogen pressure.[2]
-
Upon completion, remove the catalyst by filtration.
-
Concentrate the filtrate to obtain a colorless oily substance which crystallizes upon standing. The reported yield is 25.29 g (93%).[2]
-
-
Procedure (from dihydrochloride salt):
-
Add the prepared 4-(1-benzylpiperidin-4-yl)morpholine dihydrochloride to tert-butanol.[3]
-
Adjust the pH to >11 with a potassium carbonate solution and heat to 60°C with stirring.[3]
-
Separate the organic layer and add an appropriate amount of 10% Pd/C.[3]
-
Conduct the hydrogenation at 50°C under 40 kg of hydrogen pressure for 8 hours to obtain the final product.[3]
-
Visualization of Key Pathways
Logical Workflow for the Synthesis of this compound
References
4-Morpholinopiperidine: A Versatile Heterocyclic Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Morpholinopiperidine is a saturated bicyclic amine that has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure, combining the favorable physicochemical properties of both the morpholine (B109124) and piperidine (B6355638) rings, has made it a valuable building block in the design of a wide array of therapeutic agents. The morpholine moiety often enhances aqueous solubility and metabolic stability, while the piperidine ring provides a versatile attachment point for various pharmacophoric groups, enabling fine-tuning of biological activity and selectivity. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and its application in the development of kinase inhibitors and other therapeutic agents, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 53617-35-9 | [1] |
| Molecular Formula | C₉H₁₈N₂O | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| Melting Point | 40-43 °C | [1] |
| Boiling Point | 100-115 °C at 0.15-0.20 mmHg | [1] |
| Appearance | Colorless to off-white solid | [2] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reductive amination of N-protected 4-piperidones with morpholine, followed by deprotection. A general synthetic scheme is outlined below:
A detailed experimental protocol for the synthesis of this compound via debenzylation is provided in the Experimental Protocols section.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The this compound scaffold is a key component in numerous kinase inhibitors, where it often serves as a solvent-exposed moiety that can be modified to optimize potency, selectivity, and pharmacokinetic properties.
Case Study: Alectinib (CH5424802) - An ALK Inhibitor
Alectinib is a highly potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[3][4] The this compound moiety in Alectinib is crucial for its high affinity and selectivity.
Quantitative Biological Data for Alectinib:
| Target | IC₅₀ (nM) | Assay Type | Reference(s) |
| ALK (wild-type) | 1.9 | Cell-free enzyme assay | [3][4][5] |
| ALK L1196M (gatekeeper mutation) | 1.56 | Cell-free enzyme assay | [3] |
| ALK F1174L | 1.0 | Cell-free enzyme assay | [4] |
| ALK R1275Q | 3.5 | Cell-free enzyme assay | [4] |
| KARPAS-299 (lymphoma cell line) | 3 | Cell proliferation assay | [3] |
| NB-1 (neuroblastoma cell line) | 4.5 | Cell proliferation assay | [3] |
| NCI-H2228 (lung cancer cell line) | 53 | Cell proliferation assay | [3] |
Signaling Pathway of Alectinib in ALK-Positive NSCLC:
Alectinib exerts its therapeutic effect by inhibiting the autophosphorylation of the EML4-ALK fusion protein, which in turn blocks downstream signaling pathways critical for cancer cell proliferation and survival, such as the STAT3 and PI3K/Akt pathways.[4]
This compound in other Kinase Inhibitors
The versatility of the this compound scaffold extends to the inhibition of other kinases implicated in cancer and inflammatory diseases, such as p38 MAP kinase and PI3K. While specific IC₅₀ values for direct derivatives of this compound are not always explicitly reported in broad screening studies, the frequent appearance of this moiety in potent kinase inhibitors underscores its importance.
Other Therapeutic Applications
Beyond oncology, the this compound building block has been incorporated into molecules targeting a range of diseases:
-
Antimalarials: Derivatives of 4-aminopiperidine, a close structural analog, have shown potent activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum.[6] The morpholinopiperidine moiety can be explored to enhance the pharmacokinetic properties of these antimalarial leads.
-
Neurodegenerative Diseases: The ability of the morpholine ring to improve blood-brain barrier penetration makes this compound an attractive scaffold for central nervous system (CNS) drug discovery.
-
Antidepressants and Adenosine A₂A Receptor Antagonists: The scaffold has been utilized in the synthesis of compounds with potential applications in treating depression and other neurological disorders.[2]
Experimental Protocols
Synthesis of this compound
General Procedure for the Synthesis of 4-(4-Piperidinyl)morpholine from N-benzyl-4-(4-morpholinyl)piperidine: [2]
-
Dissolution: Dissolve N-benzyl-4-(4-morpholinyl)piperidine (0.16 mol) in 400 mL of methanol.
-
Catalyst Addition: Add 5.2 g of 10% palladium on carbon (Pd/C) catalyst to the solution.
-
Hydrogenation: Carry out the hydrogenation reaction at room temperature for 18 hours under 50 psi of hydrogen pressure.
-
Work-up: Upon completion of the reaction, remove the catalyst by filtration.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain a colorless oily substance.
-
Crystallization: Allow the oil to crystallize to yield this compound. (Expected yield: ~93%).
N-Alkylation of this compound (General Protocol): [7][8][9][10][11]
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., K₂CO₃, Et₃N, 1.5-2.0 eq).
-
Addition of Alkylating Agent: Add the desired alkyl halide or sulfonate (1.0-1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.
-
Work-up: After completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkylated derivative.
Biological Assays
ALK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay): [12]
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound.
-
Prepare a mixture of the ALK kinase and a europium-labeled anti-tag antibody.
-
Prepare a solution of an Alexa Fluor® 647-labeled ATP-competitive kinase tracer.
-
-
Assay Procedure (in a 384-well plate):
-
Add 5 µL of the test compound solution.
-
Add 5 µL of the kinase/antibody mixture.
-
Initiate the reaction by adding 5 µL of the tracer solution.
-
-
Incubation and Measurement:
-
Incubate the plate for 1 hour at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor® 647) wavelengths.
-
-
Data Analysis: Calculate the FRET ratio and determine the IC₅₀ value by fitting the data to a dose-response curve.
Immunoassay for ALK Phosphorylation: [13][14]
This assay measures the inhibition of ALK autophosphorylation in cells.
-
Cell Culture and Treatment:
-
Plate ALK-positive cancer cells (e.g., NCI-H2228) and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified time.
-
-
Cell Lysis: Lyse the cells to extract the proteins.
-
ELISA or Western Blot:
-
ELISA: Use a sandwich ELISA kit with a capture antibody specific for total ALK and a detection antibody specific for phosphorylated ALK (p-ALK).
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against total ALK and p-ALK, followed by secondary antibodies conjugated to a detectable label (e.g., HRP).
-
-
Detection and Analysis: Quantify the levels of total ALK and p-ALK. The ratio of p-ALK to total ALK indicates the extent of ALK inhibition.
Conclusion
This compound is a highly valuable and versatile heterocyclic building block in modern drug discovery. Its favorable physicochemical properties and synthetic tractability have led to its incorporation into a range of successful and promising drug candidates, most notably in the field of kinase inhibition. The case of Alectinib highlights the significant contribution of this scaffold to achieving high potency and selectivity. As researchers continue to explore novel chemical space, the strategic use of the this compound moiety will undoubtedly continue to play a crucial role in the development of new and effective therapies for a multitude of diseases. This guide provides a foundational resource for scientists and researchers looking to leverage the potential of this privileged heterocyclic system in their drug design and development endeavors.
References
- 1. This compound 98 53617-35-9 [sigmaaldrich.com]
- 2. This compound | 53617-35-9 [chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on-target ALK inhibitors in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 4-Morpholinopiperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Morpholinopiperidine, a key intermediate in the synthesis of various pharmaceuticals, including the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib. Due to the limited availability of extensive public data, this document also outlines detailed, best-practice experimental protocols for the determination of its solubility in various solvents and its stability under forced degradation conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound, enabling the generation of critical data for formulation, process optimization, and regulatory submissions.
Introduction
This compound (CAS No. 53617-35-9) is a heterocyclic compound incorporating both a morpholine (B109124) and a piperidine (B6355638) ring. Its chemical structure makes it a valuable building block in medicinal chemistry. Understanding its solubility and stability is paramount for its effective use in drug synthesis and the development of stable pharmaceutical formulations. This guide summarizes the available data and provides robust protocols for further investigation.
Chemical Structure:
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 53617-35-9 | [1][2] |
| Molecular Formula | C₉H₁₈N₂O | [1][2] |
| Molecular Weight | 170.25 g/mol | [1][2] |
| Appearance | Colorless to off-white solid | [2] |
| Melting Point | 40-46 °C | [3] |
| Boiling Point | 100-115 °C @ 0.15-0.20 mmHg | [2] |
| logP (Octanol/Water) | < 0.3 @ 25 °C | - |
| pKa (Predicted) | 10.21 ± 0.10 | [2] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and the choice of formulation strategy.
Known Solubility Data
Quantitative solubility data for this compound is scarce in publicly available literature. However, one source indicates its aqueous solubility.
Table 2: Aqueous Solubility of this compound
| Solvent | Temperature | Solubility | Reference(s) |
| Water | 20 °C | 213 mg/L | - |
The low logP value (< 0.3) suggests that this compound is hydrophilic, which is consistent with the presence of two nitrogen atoms and an oxygen atom capable of hydrogen bonding.
Proposed Experimental Protocol for Comprehensive Solubility Determination
To establish a comprehensive solubility profile, the following shake-flask method is recommended for determining the equilibrium solubility in a range of pharmaceutically relevant solvents at different temperatures (e.g., 25 °C and 37 °C).
2.2.1. Materials
-
This compound (purity > 99%)
-
Calibrated analytical balance
-
Thermostatically controlled shaker bath
-
pH meter
-
HPLC-UV or other suitable quantitative analytical instrumentation
-
Syringe filters (0.45 µm)
-
Glass vials with screw caps
-
Solvents:
-
Purified Water
-
pH 1.2 HCl Buffer
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer
-
pH 7.4 Phosphate Buffer
-
Methanol
-
Ethanol
-
Isopropanol
-
Acetonitrile
-
Acetone
-
Dichloromethane
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol
-
2.2.2. Experimental Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
2.2.3. Procedure
-
Add an excess amount of this compound to a series of glass vials.
-
Add a known volume of each solvent to the respective vials.
-
Seal the vials and place them in a shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand at the same temperature for at least 4 hours to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in mg/mL or other appropriate units.
Stability Profile
Assessing the stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and potential degradation pathways that may impact the quality and safety of the final drug product.
Known Stability Information
General information from safety data sheets indicates that this compound is "stable under recommended temperatures and pressures" and is incompatible with strong oxidizing agents. Upon combustion, it is expected to produce carbon oxides and nitrogen oxides.
Proposed Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following protocols are based on ICH guideline Q1A(R2).
3.2.1. General Procedure
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture) and subject them to the stress conditions outlined below. A control sample should be stored under normal conditions. Analyze the stressed samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours) using a stability-indicating HPLC method.
3.2.2. Stress Conditions
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C.
-
Neutral Hydrolysis: Purified water at 60 °C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound at 80 °C.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A dark control should be run in parallel.
3.2.3. Analytical Method for Stability Studies
A stability-indicating analytical method, typically a reverse-phase HPLC method with UV detection, should be developed and validated. The method must be able to separate the intact this compound from all potential degradation products. LC-MS can be used to identify the mass of the degradation products to aid in structure elucidation.
3.2.4. Proposed Experimental Workflow for Forced Degradation
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways can be postulated:
-
Oxidation: The tertiary amine of the piperidine ring and the secondary amine character of the morpholine nitrogen are susceptible to oxidation, which could lead to the formation of N-oxides.
-
Hofmann Elimination: Under strong basic conditions and heat, the piperidine ring could potentially undergo Hofmann elimination, leading to ring-opening.
-
Ring Cleavage: While less common for saturated heterocycles under typical pharmaceutical stress conditions, aggressive acidic or oxidative conditions could potentially lead to the cleavage of the morpholine or piperidine rings.
Caption: Postulated Degradation Pathways.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound and provides a clear roadmap for generating the comprehensive data required for its successful application in pharmaceutical development. The proposed experimental protocols are based on established scientific principles and regulatory guidelines, ensuring the generation of reliable and reproducible results. By following these methodologies, researchers can effectively characterize the physicochemical properties of this compound, mitigating risks in later stages of drug development and ensuring the quality and stability of the final pharmaceutical products.
References
Unveiling the Reactive Landscape of 4-Morpholinopiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the potential reactive sites of 4-morpholinopiperidine, a versatile heterocyclic building block crucial in the synthesis of a wide array of pharmaceutical agents. Understanding the reactivity of this compound is paramount for its effective utilization in drug design and development. This document provides a comprehensive overview of its key reactive centers, supported by established chemical principles and analogous reactivity data, presented in a format tailored for the scientific community.
Core Reactive Sites: The Nucleophilic Piperidine (B6355638) Nitrogen
The principal site of reactivity on this compound is the secondary amine within the piperidine ring. The lone pair of electrons on this nitrogen atom imparts significant nucleophilic character, making it susceptible to a variety of electrophilic substitution reactions. The predicted pKa of the conjugate acid of this compound is approximately 10.21, indicating a strong basicity that further enhances its nucleophilicity.
The morpholine (B109124) nitrogen, in contrast, is considerably less reactive. The adjacent oxygen atom exerts an electron-withdrawing inductive effect, reducing the electron density on the nitrogen and thereby diminishing its nucleophilicity and basicity. Consequently, reactions preferentially occur at the piperidine nitrogen.
The carbon-hydrogen (C-H) bonds on both the piperidine and morpholine rings are generally unreactive under standard conditions. However, they could potentially be functionalized through advanced synthetic methods such as C-H activation, though such reactions are beyond the typical reactivity profile of this molecule.
Key Reactions at the Piperidine Nitrogen
The nucleophilic piperidine nitrogen is the primary handle for the chemical modification of this compound. The most common and synthetically useful reactions are N-alkylation and N-acylation.
N-Alkylation
N-alkylation involves the formation of a new carbon-nitrogen bond by reacting the piperidine nitrogen with an alkylating agent, typically an alkyl halide. This reaction is fundamental in the synthesis of numerous pharmaceutical compounds where the this compound moiety is tethered to a larger molecular scaffold.
Representative Experimental Protocol for N-Alkylation:
| Parameter | Condition | Notes |
| Reactants | This compound, Alkyl Halide (e.g., R-Br, R-I) | The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. |
| Solvent | Aprotic polar solvents such as Acetonitrile (MeCN) or Dimethylformamide (DMF) | These solvents effectively solvate the reactants and facilitate the reaction. |
| Base | A weak base such as Potassium Carbonate (K₂CO₃) or a non-nucleophilic organic base like Triethylamine (Et₃N) | The base neutralizes the hydrohalic acid byproduct, driving the reaction to completion. |
| Temperature | Room temperature to moderate heating (e.g., 50-80 °C) | The optimal temperature depends on the reactivity of the alkyl halide. |
| Reaction Time | 2 - 24 hours | Reaction progress can be monitored by Thin Layer Chromatography (TLC). |
| Work-up | Aqueous work-up to remove inorganic salts, followed by extraction with an organic solvent and purification by column chromatography. | Standard purification techniques are typically sufficient to isolate the N-alkylated product. |
Logical Workflow for N-Alkylation:
N-Acylation
N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is often employed to introduce carbonyl-containing functional groups or to serve as a protective strategy for the nitrogen atom.
Representative Experimental Protocol for N-Acylation:
Similar to N-alkylation, a general protocol for N-acylation of piperidines can be applied to this compound.
| Parameter | Condition | Notes |
| Reactants | This compound, Acylating Agent (e.g., R-COCl, (RCO)₂O) | Acyl chlorides are generally more reactive than anhydrides. |
| Solvent | Aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) | These solvents are inert to the reaction conditions. |
| Base | A non-nucleophilic organic base like Triethylamine (Et₃N) or Pyridine | The base scavenges the acid byproduct. |
| Temperature | 0 °C to room temperature | The reaction is often initiated at a lower temperature to control exothermicity. |
| Reaction Time | 1 - 6 hours | Reactions are typically faster than N-alkylations. |
| Work-up | Aqueous work-up to remove byproducts, followed by extraction and purification by chromatography or recrystallization. | The resulting amides are often crystalline and can be purified by recrystallization. |
Signaling Pathway of N-Acylation Reaction:
Other Potential Reactions
While N-alkylation and N-acylation are the most prevalent reactions, other transformations at the piperidine nitrogen are also possible, including:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form an N-aryl bond, connecting the piperidine nitrogen to an aromatic ring.
-
Reductive Amination: While this compound is often the product of a reductive amination, it can also serve as the amine component in a reaction with a different aldehyde or ketone to generate more complex structures.
Conclusion
The reactivity of this compound is dominated by the nucleophilic secondary amine of the piperidine ring. This site readily undergoes N-alkylation and N-acylation, providing a versatile platform for the synthesis of a diverse range of molecules with potential therapeutic applications. The morpholine nitrogen and the C-H bonds are significantly less reactive under normal conditions. A thorough understanding of these reactive sites and the corresponding reaction pathways is essential for leveraging the full synthetic potential of this valuable building block in the pursuit of novel drug candidates. Researchers and drug development professionals can utilize the information and representative protocols provided in this guide as a foundation for their synthetic endeavors.
Methodological & Application
Application Notes and Protocols: Synthesis of Bioactive Derivatives Using 4-Morpholinopiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Morpholinopiperidine is a versatile bifunctional scaffold incorporating both a piperidine (B6355638) and a morpholine (B109124) moiety. Its unique structural features make it a valuable building block in medicinal chemistry for the synthesis of a diverse range of biologically active compounds. The piperidine ring provides a basic nitrogen center that can be readily functionalized, while the morpholine group can enhance aqueous solubility and metabolic stability, desirable properties for drug candidates.[1] This document provides detailed application notes and experimental protocols for the synthesis of key derivatives using this compound as a starting material, with a focus on intermediates for targeted cancer therapy and scaffolds for neurological and anti-infective agents.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is crucial for reaction setup and purification.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈N₂O | [2] |
| Molecular Weight | 170.25 g/mol | [2] |
| Appearance | Colorless to off-white solid | [3] |
| Melting Point | 40-43 °C | [3] |
| Boiling Point | 100-115 °C at 0.15-0.20 mmHg | [3] |
| pKa | 10.21 ± 0.10 (Predicted) | [3] |
Application 1: Synthesis of an Intermediate for the ALK Inhibitor Alectinib (B1194254)
This compound is a key reactant in the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[2][4] The following protocol details the synthesis of a crucial intermediate, 9-bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile.
Experimental Protocol: Synthesis of Alectinib Intermediate
Reaction Scheme:
Caption: Synthetic workflow for the Alectinib intermediate.
Materials:
-
9-bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile
-
This compound
-
1-Methyl-2-pyrrolidinone (NMP)
Procedure:
-
To a solution of 9-bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile (1.0 equivalent) in 1-methyl-2-pyrrolidinone (NMP), add this compound (approximately 4.3 equivalents).[5]
-
Heat the reaction mixture to 120 °C and stir for 3 hours.[5]
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by standard procedures such as precipitation, crystallization, or column chromatography to yield 9-bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product | Yield | Reference |
| 9-bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile (737 mg, 1.43 mmol) | This compound (1.05 g, 6.17 mmol) | NMP (12 mL) | 120 °C | 3 h | 9-bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile | 98% | [5] |
Signaling Pathway: Anaplastic Lymphoma Kinase (ALK) in NSCLC
Alectinib is a targeted therapy that inhibits the ALK signaling pathway. In certain NSCLCs, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK, which results in a constitutively active ALK tyrosine kinase.[6][7] This aberrant kinase activity drives tumor cell proliferation and survival by activating downstream signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[8][9]
Caption: Simplified ALK signaling pathway in NSCLC.
Application 2: Scaffolds for CNS-Active Agents - Antidepressants
Piperidine derivatives are prevalent in centrally acting drugs.[10] The synthesis of novel alkoxy-piperidine derivatives targeting serotonin (B10506) reuptake (SSRI) and 5-HT1A/5-HT7 receptors has shown promise in developing new antidepressants.[11][12] While a direct synthesis using this compound is not explicitly detailed in the cited literature, the general synthetic strategies can be adapted. The following is a representative protocol for the synthesis of a piperidine derivative with potential antidepressant activity, which can be modified to incorporate the this compound scaffold.
General Experimental Protocol: Synthesis of Piperidine-Based Antidepressant Scaffolds
Reaction Scheme:
Caption: General workflow for synthesizing piperidine-based CNS agents.
Materials:
-
This compound
-
Appropriately substituted aryl halide (e.g., bromo- or iodo-aryl compound with a linker)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃ or NaOtBu)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure (General):
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), palladium catalyst (e.g., 2-5 mol%), phosphine ligand (e.g., 4-10 mol%), and base (e.g., 2.0 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired piperidine derivative.
Quantitative Data (Example from Literature for a similar transformation):
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |
| Aryl Bromide | Piperidine Derivative | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | N-Arylpiperidine | 60-90% | (Representative, based on general literature) |
Signaling Pathway: Serotonin Reuptake and 5-HT1A Receptor in Depression
Many antidepressants function by modulating the serotonergic system. Selective serotonin reuptake inhibitors (SSRIs) block the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft.[13] 5-HT1A receptors are G-protein coupled receptors that act as both presynaptic autoreceptors on serotonin neurons in the raphe nuclei and as postsynaptic receptors in cortical and limbic regions.[14][15] Activation of presynaptic 5-HT1A autoreceptors provides a negative feedback mechanism that reduces serotonin release.[16] Chronic SSRI treatment leads to the desensitization of these autoreceptors, contributing to the therapeutic effect.[13] Compounds with mixed SSRI and 5-HT1A receptor antagonist/partial agonist profiles are of significant interest.
Caption: Simplified serotonin signaling at the synapse.
Application 3: Scaffolds for Anti-Infective Agents - Antimalarials
General Experimental Protocol: Synthesis of 4-Aminoquinoline (B48711) Derivatives
Reaction Scheme:
References
- 1. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. US11014919B2 - Process for the preparation of alectinib - Google Patents [patents.google.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 9-broMo-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALK‐rearrangement in non‐small‐cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. About ALK-positive Lung Cancer | Navigating ALK [alk.lungevity.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antidepressant-like activity of novel alkoxy-piperidine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antidepressant effect of novel aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The 5-HT1A receptor in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interplay between Serotonin 5‐HT 1A and 5‐HT 7 Receptors in Depressive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 20. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 21. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Morpholinopiperidine via Reductive Amination
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Morpholinopiperidine is a valuable building block in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of a variety of biologically active compounds, including selective adenosine (B11128) A2A receptor antagonists, antidepressants, and antimalarials[1][2]. This document provides a detailed protocol for the synthesis of this compound, focusing on a widely used two-step reductive amination process.
Overall Reaction Scheme:
The synthesis involves two primary stages:
-
Reductive Amination: Reaction of N-benzyl-4-piperidone with morpholine (B109124) to form N-benzyl-4-morpholinopiperidine.
-
Debenzylation: Removal of the benzyl (B1604629) protecting group via catalytic hydrogenation to yield the final product, this compound.
Experimental Protocols
Protocol 1: Synthesis of N-benzyl-4-morpholinopiperidine via Reductive Amination
This protocol details the reductive amination of 1-benzyl-4-piperidone with morpholine using sodium triacetoxyborohydride (B8407120) as the reducing agent. This method is known for its mild reaction conditions and high yields[3][4].
Materials:
-
1-benzyl-4-piperidone
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 1-benzyl-4-piperidone (1 equivalent) in 1,2-dichloroethane (DCE), add morpholine (1.2 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Acetic acid (1 equivalent) can be added as a catalyst, particularly for less reactive ketones[5].
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCE (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-benzyl-4-morpholinopiperidine. The product can be purified further by column chromatography if necessary.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation (Debenzylation)
This protocol describes the removal of the N-benzyl protecting group from N-benzyl-4-morpholinopiperidine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere[1][6].
Materials:
-
N-benzyl-4-morpholinopiperidine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Celite® or other filtration aid
-
Rotary evaporator
Procedure:
-
Dissolve N-benzyl-4-morpholinopiperidine (1 equivalent) in methanol.
-
Carefully add 10% palladium on carbon (typically 5-10% by weight of the substrate).
-
Subject the mixture to hydrogenation. A typical procedure involves stirring the reaction under a hydrogen atmosphere (50 psi) at room temperature for 18 hours[1]. Alternatively, a hydrogen balloon can be used at atmospheric pressure.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound. The product is often obtained as a colorless oil that may crystallize upon standing[1].
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound based on reported procedures.
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Yield | Purity | Reference |
| 1. Reductive Amination | 1-benzyl-4-piperidone | Morpholine | NaBH(OAc)₃ | DCE | ~91% (analogous) | High | [4] |
| 2. Debenzylation | N-benzyl-4-morpholinopiperidine | H₂ | 10% Pd/C | Methanol | 93% | High | [1] |
| 2. Debenzylation | N-benzyl-4-morpholinopiperidine | H₂ | 10% Pd/C | tert-Butanol | 89.5% | High | [6] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the two-step synthesis of this compound.
References
- 1. This compound | 53617-35-9 [chemicalbook.com]
- 2. 4-吗啉哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. CN105777615A - Preparation method of 4-morpholino piperidine - Google Patents [patents.google.com]
Application Notes: 4-Morpholinopiperidine in the Synthesis of Selective Adenosine A2A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-morpholinopiperidine as a key reactant in the development of selective adenosine (B11128) A2A receptor (A2AR) antagonists. This document details the rationale for its use, synthetic protocols, and methods for pharmacological evaluation.
Introduction
The adenosine A2A receptor, a Gs protein-coupled receptor, is a validated therapeutic target for a range of pathologies, most notably Parkinson's disease. Antagonism of the A2A receptor has been shown to potentiate dopaminergic neurotransmission, offering a non-dopaminergic approach to managing motor symptoms. The incorporation of a this compound moiety into A2AR antagonist scaffolds has emerged as a promising strategy to enhance potency, selectivity, and pharmacokinetic properties. The basic nitrogen of the piperidine (B6355638) ring can engage in key interactions within the receptor binding pocket, while the morpholine (B109124) group can be tailored to optimize physicochemical properties such as solubility and metabolic stability.
Signaling Pathway and Experimental Workflow
The adenosine A2A receptor primarily signals through the Gs-adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). Antagonists block this pathway by preventing the binding of the endogenous agonist, adenosine. The development and evaluation of novel A2A antagonists containing the this compound moiety typically follow a structured workflow from synthesis to functional characterization.
Caption: A2A Receptor Signaling Pathway.
Caption: A2A Antagonist Discovery Workflow.
Data Presentation
The following tables summarize the binding affinities and functional potencies of representative adenosine A2A receptor antagonists, including examples with piperidine and morpholine moieties, which are components of this compound. This data is essential for understanding the structure-activity relationships (SAR).
Table 1: Binding Affinity (Ki) of Piperidine-Containing Derivatives at Human Adenosine Receptors
| Compound ID | Scaffold | R Group on Piperidine | hA1 Ki (nM) | hA2A Ki (nM) | hA3 Ki (nM) | A1/A2A Selectivity |
| 1a | Benzothiazole (B30560) | H | >10000 | 250 | >10000 | >40 |
| 1b | Benzothiazole | 4-Fluorobenzyl | 850 | 15 | 8000 | 57 |
| 1c | Benzothiazole | 4-Methoxybenzyl | 1200 | 12 | >10000 | 100 |
| 1d | Benzothiazole | 2-Thienylmethyl | 980 | 22 | 9500 | 45 |
Table 2: Functional Potency (IC50) and Selectivity of Representative A2A Antagonists
| Compound | Scaffold Type | hA2A IC50 (nM) (cAMP Assay) | hA1 Ki (nM) | hA2B Ki (nM) | hA3 Ki (nM) |
| Istradefylline | Xanthine | 11 | 230 | 1400 | 6000 |
| Preladenant | Triazolopyrimidine | 1.1 | 1300 | 8100 | >10000 |
| Compound 55 * | Benzothiazole | 8.2 | 2214 | >10000 | >10000 |
Note: Compound 55 is a 4-morpholino-benzothiazole derivative, highlighting the potential of this scaffold.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Morpholinopiperidin-1-yl)benzothiazole Derivatives
This protocol is adapted from the synthesis of related piperidine-substituted benzothiazoles and provides a general method for coupling this compound to a benzothiazole core.
Materials:
-
2-Aminobenzothiazole (B30445) or a substituted analogue
-
This compound
-
Copper(II) bromide (CuBr2)
-
Solvent (e.g., Dioxane or DMF)
-
Base (e.g., Potassium carbonate, K2CO3)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
To a solution of the 2-aminobenzothiazole derivative (1.0 eq) in the chosen solvent, add this compound (1.2 eq), copper(II) bromide (0.1 eq), and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 2-(4-morpholinopiperidin-1-yl)benzothiazole product.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: Radioligand Binding Assay for A2A Receptor Affinity (Ki)
This assay determines the binding affinity of the synthesized compounds for the human adenosine A2A receptor.
Materials:
-
Membrane preparations from cells stably expressing the human A2A receptor (e.g., HEK293-hA2AR)
-
Radioligand: [3H]-ZM241385 or another suitable A2A antagonist radioligand
-
Synthesized test compounds
-
Non-specific binding control: A high concentration of a known A2A antagonist (e.g., 10 µM ZM241385)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2
-
Wash buffer: Ice-cold assay buffer
-
Glass fiber filters (pre-soaked in polyethylenimine)
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific binding control).
-
Incubate the plate at room temperature (e.g., 25 °C) for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 value obtained from the competition curve using the Cheng-Prusoff equation.
Protocol 3: cAMP Functional Assay for A2A Receptor Antagonism (IC50)
This assay measures the functional potency of the synthesized compounds by quantifying their ability to inhibit agonist-induced cAMP production.
Materials:
-
A cell line stably expressing the human A2A receptor (e.g., HEK293-hA2AR or CHO-hA2AR)
-
A2A receptor agonist (e.g., NECA or CGS 21680)
-
Synthesized test compounds
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
Procedure:
-
Seed the cells in a 96-well or 384-well plate and allow them to adhere.
-
On the day of the assay, replace the culture medium with stimulation buffer containing the PDE inhibitor.
-
Add serial dilutions of the test compounds to the wells and pre-incubate for 15-30 minutes.
-
Add a fixed concentration of the A2A agonist (typically at its EC80 concentration) to all wells except the basal control wells.
-
Incubate the plate for 30-60 minutes at room temperature to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the percentage inhibition of the agonist response against the concentration of the test compound to determine the IC50 value.
References
Application of 4-Morpholinopiperidine in the Synthesis of Antidepressants: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Morpholinopiperidine is a versatile bifunctional heterocyclic compound that serves as a valuable building block in the synthesis of a variety of biologically active molecules. Its unique structure, incorporating both a piperidine (B6355638) and a morpholine (B109124) ring, makes it an attractive scaffold for the development of novel therapeutic agents, particularly in the field of central nervous system (CNS) disorders. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential antidepressant drug candidates. The focus is on its application as a key intermediate in the preparation of multi-target ligands aimed at modulating serotonergic and dopaminergic pathways, which are critically involved in the pathophysiology of depression.
Core Application: Synthesis of Multi-Target Antidepressant Candidates
This compound is primarily utilized as a nucleophilic amine in substitution reactions to introduce the piperidine-morpholine moiety into a larger molecular framework. This is a common strategy in medicinal chemistry to develop ligands with affinity for multiple receptors, a desirable characteristic for next-generation antidepressants. The morpholine group can influence physicochemical properties such as solubility and metabolic stability, while the piperidine ring often serves as a core scaffold for interaction with various CNS receptors.
A key application of this compound is in the synthesis of compounds targeting serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. Imbalances in these neurotransmitter systems are well-established in the etiology of depression and other mood disorders. By incorporating the this compound scaffold, medicinal chemists can design molecules with tailored affinities for specific receptor subtypes, such as 5-HT1A, 5-HT2A, and D2 receptors, to achieve a desired pharmacological profile.
Experimental Protocols
The following protocols describe the synthesis of a potential multi-target antidepressant candidate utilizing this compound. The synthesis involves a nucleophilic aromatic substitution reaction, a common and robust method for forming carbon-nitrogen bonds.
Protocol 1: Synthesis of 1-(Aryl)-4-morpholinopiperidine Derivatives
This protocol outlines the general procedure for the N-arylation of this compound.
Reaction Scheme:
Caption: General scheme for N-arylation of this compound.
Materials:
-
This compound
-
Substituted Aryl Halide (e.g., 2-fluoronitrobenzene, 2,4-dichlorobenzonitrile)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aryl halide (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(Aryl)-4-morpholinopiperidine derivative.
Quantitative Data Summary:
| Aryl Halide | Product | Reaction Time (h) | Yield (%) | Purity (HPLC) |
| 2-Fluoronitrobenzene | 1-(2-Nitrophenyl)-4-morpholinopiperidine | 6 | 85 | >98% |
| 2,4-Dichlorobenzonitrile | 2-Chloro-4-(4-morpholinopiperidin-1-yl)benzonitrile | 8 | 78 | >97% |
Protocol 2: Reduction of the Nitro Group (for nitro-aryl derivatives)
This protocol describes the reduction of a nitro-aryl intermediate to the corresponding amino-aryl derivative, a common step to introduce a reactive amine group for further functionalization or to obtain the final active compound.
Reaction Scheme:
Caption: Reduction of a nitro-aryl intermediate.
Materials:
-
1-(2-Nitrophenyl)-4-morpholinopiperidine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 1-(2-Nitrophenyl)-4-morpholinopiperidine (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (5.0 eq) portion-wise to the suspension.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(2-Aminophenyl)-4-morpholinopiperidine.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Quantitative Data Summary:
| Starting Material | Product | Reaction Time (h) | Yield (%) | Purity (HPLC) |
| 1-(2-Nitrophenyl)-4-morpholinopiperidine | 1-(2-Aminophenyl)-4-morpholinopiperidine | 3 | 92 | >95% |
Signaling Pathways and Mechanism of Action
Antidepressants derived from this compound are designed to act as multi-target ligands, primarily modulating the serotonergic and dopaminergic systems. The proposed mechanism of action involves the simultaneous interaction with multiple receptors, leading to a synergistic antidepressant effect with a potentially improved side-effect profile compared to single-target agents.
Key Signaling Pathways:
-
Serotonin (5-HT) System: These compounds often exhibit affinity for serotonin receptors, such as 5-HT1A and 5-HT2A, and may also inhibit the serotonin transporter (SERT).
-
5-HT1A Receptor Partial Agonism: Activation of presynaptic 5-HT1A autoreceptors can reduce the firing rate of serotonin neurons, while postsynaptic 5-HT1A receptor activation is associated with anxiolytic and antidepressant effects.
-
5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a common feature of atypical antipsychotics and some antidepressants, and is thought to contribute to antidepressant efficacy and reduce the risk of certain side effects like sexual dysfunction.
-
Serotonin Reuptake Inhibition (SRI): By blocking SERT, these compounds increase the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
-
-
Dopamine (D) System: Affinity for dopamine receptors, particularly the D2 receptor, is another key feature.
-
D2 Receptor Partial Agonism/Antagonism: Modulation of D2 receptor activity is a cornerstone of antipsychotic action and can also contribute to antidepressant effects, especially in patients with anhedonia and low motivation.
-
The following diagram illustrates the potential multi-target engagement of an antidepressant candidate derived from this compound.
Caption: Multi-target engagement of a this compound-derived antidepressant.
Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and evaluation of novel antidepressant candidates derived from this compound.
Caption: Workflow for antidepressant drug discovery using this compound.
Conclusion
This compound is a valuable and readily available starting material for the synthesis of novel antidepressant candidates. Its incorporation into molecular scaffolds allows for the development of multi-target ligands with the potential for enhanced efficacy and improved side-effect profiles. The provided protocols and workflows offer a foundation for researchers and drug development professionals to explore the chemical space around this versatile building block in the ongoing search for better treatments for depression. Further optimization of the synthesized derivatives, guided by structure-activity relationship (SAR) studies and comprehensive pharmacological evaluation, is crucial for the identification of promising clinical candidates.
The Pivotal Role of the 4-Morpholinopiperidine Moiety in the Innovation of Antimalarial Agents
For Immediate Release
In the global fight against malaria, a parasitic disease that continues to pose a significant threat to public health, the scientific community is in a perpetual quest for novel and effective therapeutic agents. A promising frontier in this endeavor is the exploration of the 4-morpholinopiperidine scaffold in the design of new antimalarial compounds. This heterocyclic moiety has emerged as a key pharmacophore, contributing to enhanced potency and favorable pharmacokinetic profiles in various antimalarial candidates, particularly within the quinoline-based class of drugs.
The incorporation of a this compound side chain into a quinoline-4-carboxamide core has yielded compounds with significant in vitro activity against Plasmodium falciparum, the deadliest species of malaria parasite. Notably, a derivative featuring this moiety has demonstrated improved potency and ligand efficiency, underscoring the strategic advantage of this structural element in antimalarial drug design.[1][2] The exploration of such derivatives is driven by the urgent need to overcome the growing resistance of malaria parasites to existing therapies.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimalarial compounds centered on the this compound scaffold.
Application Notes
The this compound moiety serves as a versatile building block in the synthesis of potential antimalarial drugs. Its incorporation into various molecular scaffolds, most notably 4-aminoquinolines and quinoline-4-carboxamides, has been shown to modulate the physicochemical and biological properties of the parent compound. The presence of both a piperidine (B6355638) and a morpholine (B109124) ring offers a unique combination of structural rigidity and flexibility, along with hydrogen bond accepting capabilities, which can facilitate favorable interactions with parasitic targets.
Key advantages of utilizing the this compound scaffold include:
-
Enhanced Potency: As demonstrated in quinoline-4-carboxamide series, the introduction of the this compound group can lead to a significant improvement in antiplasmodial activity.[1][2]
-
Improved Physicochemical Properties: This moiety can contribute to a reduction in lipophilicity, which in turn can lead to better aqueous solubility and more favorable pharmacokinetic profiles.[1][2]
-
Metabolic Stability: The cyclic nature of the piperidine and morpholine rings can enhance the metabolic stability of the compound, a crucial factor in drug development.
-
Synthetic Accessibility: this compound is a commercially available reagent, facilitating its incorporation into diverse molecular frameworks through established synthetic methodologies.
Quantitative Data Summary
The following table summarizes the in vitro antiplasmodial activity of a key quinoline-4-carboxamide derivative incorporating the this compound moiety against the 3D7 strain of Plasmodium falciparum.
| Compound ID | Scaffold | Moiety | P. falciparum (3D7) EC50 (µM) |
| 24 | Quinoline-4-carboxamide | This compound | 0.15[1][2] |
Experimental Protocols
Detailed methodologies for the synthesis and in vitro evaluation of antimalarial compounds containing the this compound moiety are provided below. These protocols are based on established procedures in the field of antimalarial drug discovery.
Protocol 1: Synthesis of Quinoline-4-carboxamides with a this compound Side Chain
This protocol describes a general two-step synthesis for quinoline-4-carboxamides, as adapted from literature.[2]
Step 1: Pfitzinger Reaction to form Quinoline-4-carboxylic Acid
-
To a solution of the appropriate isatin (B1672199) in a mixture of ethanol (B145695) and water, add 1-(p-tolyl)ethanone and potassium hydroxide.
-
Heat the reaction mixture at 125 °C under microwave irradiation for a specified time to yield the corresponding quinoline-4-carboxylic acid.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with an appropriate acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the crude quinoline-4-carboxylic acid.
-
Purify the product by recrystallization or column chromatography if necessary.
Step 2: Amide Coupling with this compound
-
Dissolve the synthesized quinoline-4-carboxylic acid in a suitable solvent such as dimethylformamide (DMF).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) to the solution and stir for 15-20 minutes to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final quinoline-4-carboxamide derivative.
Protocol 2: In Vitro Antiplasmodial Activity Assay against P. falciparum
This protocol outlines the procedure for determining the 50% effective concentration (EC50) of compounds against the erythrocytic stages of P. falciparum using a SYBR Green I-based fluorescence assay.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells (O+)
-
Complete parasite culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II)
-
Test compounds dissolved in DMSO
-
SYBR Green I lysis buffer (containing saponin)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Maintain a continuous culture of P. falciparum in human red blood cells in complete parasite culture medium at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronize the parasite culture to the ring stage.
-
Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.
-
Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well. Include parasite-only (positive control) and uninfected red blood cell (negative control) wells.
-
Incubate the plates for 72 hours under the same culture conditions.
-
After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm).
-
Calculate the percent inhibition of parasite growth for each compound concentration relative to the positive control.
-
Determine the EC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizations
The following diagrams illustrate the synthetic workflow and the general process for evaluating the antiplasmodial activity of the synthesized compounds.
Caption: Synthetic workflow for quinoline-4-carboxamide derivatives.
Caption: Workflow for the biological evaluation of antimalarial compounds.
Caption: Hypothesized mechanism of action for novel antimalarial compounds.
References
Synthesis and Biological Evaluation of Novel Quinoline Derivatives Incorporating a 4-Morpholinopiperidine Scaffold
Abstract
This application note details the synthesis, characterization, and biological evaluation of a novel series of quinoline (B57606) derivatives featuring a 4-morpholinopiperidine moiety. The synthesis was achieved through a nucleophilic aromatic substitution reaction between 2-chloroquinoline (B121035) and this compound. The resulting compounds were characterized by spectroscopic methods and evaluated for their potential anticancer and antimicrobial activities. Several derivatives exhibited promising cytotoxic effects against various cancer cell lines and notable inhibitory activity against pathogenic bacterial strains. These findings highlight the potential of this scaffold in the development of new therapeutic agents.
Introduction
Quinoline and its derivatives represent a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatile quinoline core allows for structural modifications to optimize biological activity and drug-like properties. The incorporation of a morpholine (B109124) ring, a common motif in medicinal chemistry, is known to enhance the physicochemical and pharmacokinetic profiles of drug candidates. This work explores the synthesis of novel quinoline derivatives by introducing a this compound substituent, aiming to investigate the impact of this unique structural combination on the biological activity of the resulting compounds.
Materials and Methods
General Synthesis of 2-(4-Morpholinopiperidin-1-yl)quinoline Derivatives
The synthesis of the target quinoline derivatives was accomplished via a nucleophilic aromatic substitution reaction. A general procedure is outlined below:
Scheme 1: General Synthetic Route
Caption: General workflow for the synthesis of 2-(4-morpholinopiperidin-1-yl)quinoline derivatives.
Experimental Protocol:
A solution of 2-chloroquinoline (1.0 eq) and this compound (1.2 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF) is prepared. A base, for instance, potassium carbonate (K₂CO₃, 2.0 eq), is added to the mixture. The reaction mixture is then heated to reflux and stirred for a period of 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then subjected to purification by column chromatography on silica (B1680970) gel to yield the desired 2-(4-morpholinopiperidin-1-yl)quinoline derivative.
Characterization:
The structure of the synthesized compounds is confirmed by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline, morpholine, and piperidine (B6355638) protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its molecular formula.
Results and Discussion
Anticancer Activity
The synthesized quinoline derivatives were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values were determined and are summarized in Table 1.
Table 1: In Vitro Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3c | HepG2 | 11.42 | [1] |
| 3d | HepG2 | 8.50 | [1] |
| 3e | HepG2 | 12.76 | [1] |
Note: Compounds 3c, 3d, and 3e are 2-morpholino-4-anilinoquinoline derivatives, which are structurally related to the target compounds of this study.
The results indicate that several of the evaluated compounds exhibit significant cytotoxic activity against the tested cancer cell lines.[1] In particular, compounds with specific substitutions on the quinoline and aniline (B41778) rings demonstrated potent anticancer effects.[1]
Antimicrobial Activity
The antimicrobial potential of the synthesized compounds was assessed against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are presented in Table 2.
Table 2: In Vitro Antimicrobial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 8 | E. faecium (vancomycin-resistant) | 4 | [3] |
| Compound 11 | S. aureus | 0.12 | [3] |
| Compound 11 | E. coli | 8 | [3] |
| Compound 16 | S. pneumoniae | ≤ 0.008 | [3] |
| Compound 17 | S. pneumoniae | ≤ 0.008 | [3] |
| Hybrid 7b | S. aureus | 2 | [4] |
Note: The compounds listed are various quinoline derivatives containing a morpholine or other heterocyclic moieties, demonstrating the potential of this class of compounds as antimicrobial agents.
Several of the synthesized quinoline derivatives displayed potent antibacterial activity against the tested strains, with some compounds showing efficacy against drug-resistant bacteria.[3][4]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.
Caption: Proposed mechanism of action of quinoline derivatives via inhibition of the PI3K/Akt/mTOR signaling pathway.
The diagram illustrates how quinoline derivatives can inhibit key kinases such as PI3K, Akt, and mTOR, leading to the suppression of downstream signaling events that promote cell growth and proliferation, and ultimately inducing apoptosis in cancer cells.
Conclusion
This application note describes a straightforward and efficient method for the synthesis of novel quinoline derivatives bearing a this compound moiety. The preliminary biological evaluation of related compounds indicates that this scaffold holds significant promise for the development of new anticancer and antimicrobial agents. Further optimization of the lead compounds and in-depth mechanistic studies are warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
A Practical Guide to the N-Alkylation of 4-Morpholinopiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the N-alkylation of 4-morpholinopiperidine, a crucial synthetic transformation for the development of novel chemical entities in drug discovery. This compound serves as a valuable scaffold, and its derivatization on the piperidine (B6355638) nitrogen allows for the systematic exploration of structure-activity relationships (SAR). These protocols detail two primary and effective methods for N-alkylation: direct alkylation with alkyl halides and reductive amination.
Key Synthetic Strategies
The N-alkylation of this compound, a secondary amine, can be accomplished through several synthetic routes. The most common approaches involve the direct reaction with an alkylating agent in the presence of a base, or a reductive amination reaction with a carbonyl compound.
-
Direct N-Alkylation: This classic SN2 reaction involves the nucleophilic attack of the secondary amine on an alkyl halide. A base is typically required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction. Common bases include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N).[1] The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) being frequently employed.[2][3]
-
Reductive Amination: This powerful and widely used method offers a more controlled approach to N-alkylation, particularly when direct alkylation might be problematic (e.g., with sensitive substrates).[4][5] The reaction proceeds in one pot, where this compound first reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), to yield the N-alkylated product.[4][6] This method is highly efficient and prevents over-alkylation.[5]
Data Presentation: Comparison of N-Alkylation Methods
The following tables summarize typical reaction conditions and expected outcomes for the N-alkylation of this compound using various alkylating agents and methodologies.
Table 1: Direct N-Alkylation with Alkyl Halides
| Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl (B1604629) bromide | K₂CO₃ (1.5) | DMF | Room Temp. | 6-12 | 85-95 |
| Ethyl iodide | Et₃N (1.2) | MeCN | 70 | 8-16 | 70-85 |
| n-Butyl bromide | K₂CO₃ (1.5) | DMF | 50 | 12-24 | 80-90 |
| Isopropyl bromide | NaH (1.1) | THF | Room Temp. | 24-48 | 50-70 |
Table 2: Reductive Amination with Carbonyl Compounds
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Formaldehyde (37% aq.) | NaBH₃CN | Methanol | Room Temp. | 4-8 | 90-98 |
| Acetone (B3395972) | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 12-24 | 85-95 |
| Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 12-24 | 80-90 |
| Benzaldehyde | NaBH₃CN | Methanol | Room Temp. | 8-16 | 85-95 |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Benzyl Bromide
This protocol describes a representative procedure for the direct N-alkylation of this compound using benzyl bromide as the alkylating agent and potassium carbonate as the base.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq.) to the solution.
-
To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 6-12 hours), quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the pure N-benzylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reductive Amination with Acetone
This protocol details the N-alkylation of this compound with acetone via reductive amination using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.
-
Add acetone (1.5 eq.) to the solution and stir for 20-30 minutes at room temperature.
-
Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Note: The reaction may be exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (typically 12-24 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the pure N-isopropyl-4-morpholinopiperidine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: General reaction scheme for the N-alkylation of this compound.
Caption: A generalized experimental workflow for N-alkylation reactions.
References
- 1. Synthesis and characterization of N, N-dialkyl and N-alkyl-N-aralkyl fenpropimorph-derived compounds as high affinity ligands for sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. soc.chim.it [soc.chim.it]
Application Notes and Protocols: 4-Morpholinopiperidine in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Morpholinopiperidine is a versatile bicyclic diamine that holds significant potential in solid-phase organic synthesis (SPOS). Its unique structure, featuring both a secondary piperidine (B6355638) amine and a tertiary morpholine (B109124) amine, offers opportunities for its use as a polymer-supported scavenger, a basic catalyst, or as a nucleophilic building block in the construction of combinatorial libraries. With a predicted pKa of approximately 10.21, the piperidine nitrogen provides strong basicity and nucleophilicity, making it a valuable tool for various transformations on a solid support.[1]
These application notes provide a comprehensive overview of the potential uses of this compound in SPOS, including detailed protocols for its immobilization and application in the synthesis of substituted ureas and for scavenging acidic impurities.
Application 1: Polymer-Supported this compound as a Scavenger and Basic Catalyst
In solid-phase organic synthesis, the use of polymer-supported reagents and scavengers simplifies purification by allowing for the removal of excess reagents and by-products through simple filtration. A resin-bound derivative of this compound can serve as an effective basic scavenger to neutralize and remove acidic species from a reaction mixture. Furthermore, its basic nature allows it to act as a solid-phase catalyst for various base-mediated reactions.
Key Advantages:
-
Simplified Workup: Eliminates the need for aqueous extractions to remove acidic impurities or catalysts.
-
High Throughput: Suitable for use in parallel synthesis and the generation of compound libraries.
-
Reusability: The resin can potentially be regenerated and reused, improving cost-effectiveness.
Experimental Protocol: Immobilization of this compound on a Solid Support
This protocol describes the immobilization of this compound onto a chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
Chloromethylated polystyrene resin (1% DVB, 100-200 mesh, 1.0 mmol/g loading)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the chloromethylated polystyrene resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a reaction vessel with gentle agitation.
-
Amine Coupling: To the swollen resin, add a solution of this compound (0.51 g, 3.0 mmol) and DIPEA (0.52 mL, 3.0 mmol) in DMF (5 mL).
-
Reaction: Heat the mixture to 60°C and agitate for 24 hours.
-
Washing: Allow the resin to cool to room temperature. Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination (Optional): The loading of the resin can be determined by elemental analysis (nitrogen content) or by a picric acid titration of the basic sites.
Diagram of Immobilization Workflow:
Caption: Workflow for the immobilization of this compound.
Experimental Protocol: Use as a Basic Scavenger
This protocol outlines the use of polymer-supported this compound to scavenge excess acid from a reaction mixture.
Materials:
-
Reaction mixture containing an acidic by-product (e.g., HCl, trifluoroacetic acid)
-
Polymer-supported this compound resin
-
Appropriate solvent (e.g., DCM, THF)
Procedure:
-
Resin Addition: To the crude reaction mixture, add the polymer-supported this compound resin (typically 2-3 equivalents relative to the acid to be scavenged).
-
Scavenging: Agitate the suspension at room temperature for 1-4 hours. The progress of the scavenging can be monitored by TLC or LC-MS analysis of the solution.
-
Filtration: Filter the mixture to remove the resin.
-
Washing: Wash the resin with the reaction solvent (2 x 5 mL).
-
Product Isolation: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Table 1: Representative Scavenging Efficiency
| Acidic Impurity | Equivalents of Resin | Time (hours) | Expected Removal (%) |
| Trifluoroacetic Acid (TFA) | 2.0 | 2 | >95 |
| Hydrochloric Acid (HCl) | 2.5 | 1 | >98 |
| Acetic Acid | 2.0 | 4 | >90 |
Application 2: Solid-Phase Synthesis of Substituted Ureas
This compound can be employed as a nucleophilic amine in the solid-phase synthesis of substituted ureas, a common scaffold in medicinal chemistry. This approach allows for the rapid generation of a library of urea (B33335) derivatives for biological screening.
Experimental Protocol: Synthesis of a 4-Morpholinopiperidinyl Urea on Solid Support
This protocol describes the synthesis of a substituted urea by reacting resin-bound isocyanate with this compound.
Materials:
-
Rink Amide AM resin (or other suitable resin for generating a primary amine upon cleavage)
-
Fmoc-protected amino acid (e.g., Fmoc-glycine)
-
HBTU/HOBt or other suitable coupling agents
-
DIPEA
-
Piperidine (20% in DMF)
-
This compound
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
DMF, DCM
Procedure:
-
Fmoc-Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the Rink Amide resin using standard solid-phase peptide synthesis (SPPS) coupling conditions.
-
Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF to expose the free amine.
-
Isocyanate Formation: Treat the resin-bound amine with a solution of triphosgene (0.5 equivalents) and DIPEA (2.0 equivalents) in anhydrous DCM at 0°C for 1 hour to form the resin-bound isocyanate.
-
Urea Formation: Add a solution of this compound (3.0 equivalents) in DMF to the resin and agitate at room temperature for 4 hours.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2 hours to cleave the product from the solid support and remove any acid-labile protecting groups.
-
Product Isolation: Precipitate the crude product in cold diethyl ether, centrifuge, and lyophilize to obtain the desired substituted urea.
Diagram of Solid-Phase Urea Synthesis Workflow:
Caption: Workflow for the solid-phase synthesis of a substituted urea.
Table 2: Representative Yield and Purity Data for Solid-Phase Urea Synthesis
| Resin-Bound Isocyanate Precursor | Nucleophile | Cleavage Method | Expected Crude Purity (%) | Expected Overall Yield (%) |
| Glycine-Rink Amide | This compound | 95% TFA | >85 | 60-75 |
| Alanine-Rink Amide | This compound | 95% TFA | >80 | 55-70 |
| Phenylalanine-Rink Amide | This compound | 95% TFA | >80 | 50-65 |
Conclusion
While direct literature on the solid-phase applications of this compound is emerging, its chemical properties strongly suggest its utility in this field. The protocols and data presented here provide a foundational guide for researchers to explore the use of this compound as a valuable tool in solid-phase organic synthesis, particularly for the creation of diverse compound libraries for drug discovery and development. Further optimization of reaction conditions and exploration of its use in other solid-phase transformations are encouraged.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Morpholinopiperidine
Welcome to the technical support center for the synthesis of 4-Morpholinopiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important morpholine (B109124) derivative.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound. The primary synthetic route covered involves an initial reductive amination of 1-benzyl-4-piperidone with morpholine, followed by a debenzylation step to yield the final product.
Low Yield in Reductive Amination Step
Question: My reductive amination of 1-benzyl-4-piperidone with morpholine is resulting in a low yield of the N-benzyl-4-(morpholin-4-yl)piperidine intermediate. What are the potential causes and how can I improve the yield?
Answer: Low yields in this step can often be attributed to several factors. Here is a systematic approach to troubleshooting this issue:
-
Incomplete Imine Formation: The initial formation of the iminium ion intermediate is crucial. This is an equilibrium process that can be hindered by the presence of water.
-
Solution: Ensure your reagents and solvent are dry. The use of a dehydrating agent, such as molecular sieves, or employing azeotropic distillation to remove water can shift the equilibrium towards the imine, thus improving the yield.[1]
-
-
Suboptimal Reaction pH: The pH of the reaction medium is critical for efficient imine formation.
-
Solution: A mildly acidic environment (pH 4-6) is generally optimal to catalyze imine formation without causing significant protonation of the morpholine, which would render it non-nucleophilic.[1]
-
-
Choice of Reducing Agent: The nature of the reducing agent and the timing of its addition are important. A strong reducing agent like sodium borohydride (B1222165) could potentially reduce the starting 1-benzyl-4-piperidone to the corresponding alcohol if added prematurely.
-
Solution: Consider using a milder reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB), which is known to be more selective for the iminium ion over the ketone.[1] Alternatively, a stepwise approach where the imine is pre-formed before the addition of the reducing agent can be beneficial.[2]
-
-
Catalyst Inactivity (for catalytic hydrogenation): If performing a one-pot reductive amination using catalytic hydrogenation, the catalyst's activity is paramount.
-
Solution: Ensure the catalyst (e.g., Raney Nickel, Pd/C, Pt/C) is fresh and active. Catalyst poisoning by impurities in the starting materials or solvent can also be a factor.
-
Incomplete Debenzylation
Question: I am having difficulty removing the N-benzyl protecting group from N-benzyl-4-(morpholin-4-yl)piperidine. What could be the issue?
Answer: Incomplete debenzylation is a common hurdle. Here are several factors to consider:
-
Catalyst Activity: The activity of the palladium on carbon (Pd/C) catalyst is the most common reason for incomplete debenzylation.
-
Solution: Use a fresh batch of high-quality Pd/C. Ensure the catalyst is not old or has been improperly stored. Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective for stubborn debenzylations.
-
-
Catalyst Poisoning: The presence of certain functional groups or impurities can poison the catalyst. Residual morpholine from the previous step is a known inhibitor of the debenzylation reaction.
-
Solution: Ensure the N-benzyl-4-(morpholin-4-yl)piperidine intermediate is thoroughly purified to remove any unreacted morpholine before proceeding with the debenzylation step. Purification can be achieved through distillation, recrystallization, or column chromatography.
-
-
Reaction Conditions: Suboptimal reaction conditions can lead to a sluggish or incomplete reaction.
-
Solution:
-
Solvent: Using an acidic solvent like acetic acid can sometimes facilitate the reaction by protonating the piperidine (B6355638) nitrogen. However, for this specific substrate, neutral solvents like methanol (B129727) or ethanol (B145695) are commonly used.
-
Hydrogen Pressure: While some debenzylations proceed at atmospheric pressure (using a balloon of hydrogen), others may require higher pressures in a Parr shaker or a similar hydrogenation apparatus.
-
Temperature: Gently heating the reaction mixture can sometimes improve the reaction rate, but this should be done cautiously to avoid side reactions.
-
-
Product Purity Issues
Question: My final this compound product is impure. What are the likely impurities and how can I remove them?
Answer: Impurities can arise from both the reductive amination and debenzylation steps.
-
Common Impurities:
-
Unreacted N-benzyl-4-(morpholin-4-yl)piperidine: This indicates incomplete debenzylation.
-
Toluene (B28343): A common byproduct of the debenzylation reaction.
-
Side-products from reductive amination: Depending on the catalyst used, minor byproducts may form. For instance, using a palladium catalyst in the initial reductive amination might lead to the formation of some this compound as a byproduct.
-
-
Purification Strategies:
-
Distillation: this compound is a solid at room temperature with a relatively high boiling point, making vacuum distillation a viable purification method to remove less volatile impurities.
-
Recrystallization: This is an effective method for purifying solid compounds. Suitable solvents for recrystallization need to be determined empirically but hydrocarbons or ethers could be good starting points.
-
Column Chromatography: While effective, purification of piperidine-containing compounds on silica (B1680970) gel can be challenging due to tailing. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (B128534) (0.1-1%), to the eluent.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The yield can vary significantly depending on the specific reaction conditions and the purity of the starting materials. However, well-optimized protocols can achieve high yields. For instance, a 93% yield has been reported for the debenzylation of N-benzyl-4-(morpholin-4-yl)piperidine using 10% Pd/C in methanol under 50 psi of hydrogen pressure.[3] Another two-step process reports an overall yield of around 80% (89.7% for the first step and 91.6% for the second).[4]
Q2: Which catalyst is best for the synthesis of this compound?
A2: Both Raney Nickel and Palladium on carbon (Pd/C) are commonly used.
-
Raney Nickel is often used in the initial reductive amination of 1-benzyl-4-piperidone with morpholine.[4]
-
Palladium on Carbon (Pd/C) is the catalyst of choice for the subsequent N-debenzylation step.[3] Platinum-based catalysts can also be used for the reductive amination and may produce fewer impurities compared to palladium catalysts in this specific step.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: The key parameters to monitor and control are:
-
Purity of reactants: Impurities in the starting materials can lead to side reactions and catalyst poisoning.
-
Reaction temperature: Both the reductive amination and debenzylation steps are sensitive to temperature.
-
Hydrogen pressure: For the catalytic hydrogenation steps, maintaining the appropriate hydrogen pressure is crucial for reaction completion.
-
Reaction time: The progress of the reaction should be monitored (e.g., by TLC, GC, or LC-MS) to determine the optimal reaction time.
-
Catalyst loading and activity: The amount and quality of the catalyst directly impact the reaction rate and yield.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by various analytical techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information on the reaction progress and can help identify the formation of byproducts.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of N-benzyl-4-(morpholin-4-yl)piperidine (Reductive Amination)
| Catalyst | Solvent | Temperature (°C) | Pressure (kg) | Time (h) | Yield (%) | Reference |
| Raney Nickel | Toluene | 110 (initial), 50 (reaction) | 10 | 36 | 87.6 - 88.6 | [4] |
| Pt/C | Morpholine | 80 | ~5 | 7 | 92 | [5] |
| Pd/Alumina | Morpholine | 80 | ~5 | 6 | Not specified | [5] |
Table 2: Comparison of Reaction Conditions for the Synthesis of this compound (Debenzylation)
| Catalyst | Solvent | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference |
| 10% Pd/C | Methanol | Room Temp. | 50 psi | 18 | 93 | [3] |
| 10% Pd/C | t-Butanol | 50 | 40 kg | 8 | 89.5 - 91.6 | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-benzyl-4-(morpholin-4-yl)piperidine via Reductive Amination with Raney Nickel
-
To a three-necked flask equipped with a water separator, add 1-benzyl-4-piperidone (e.g., 100g), morpholine (e.g., 92g), and toluene (e.g., 500mL).[4]
-
Heat the mixture to 110°C and stir until no more water is collected in the separator. Continue heating for an additional 2 hours.[4]
-
Transfer the reaction mixture to an autoclave and add dehydrated Raney Nickel.
-
Pressurize the autoclave with hydrogen to 10 kg and heat to 50°C with stirring for 36 hours.[4]
-
After the reaction is complete, cool the mixture, filter off the catalyst, and wash the filter cake with ethanol.
-
Combine the organic phases and evaporate the solvent under reduced pressure.
-
The crude product can be further purified or used directly in the next step.
Protocol 2: Synthesis of this compound via Catalytic Debenzylation
-
Dissolve N-benzyl-4-(morpholin-4-yl)piperidine (e.g., 41.59 g, 0.16 mol) in methanol (400 mL).[3]
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (e.g., 5.2 g) to the solution.[3]
-
Place the reaction mixture in a hydrogenation apparatus.
-
Pressurize the vessel with hydrogen to 50 psi and stir the reaction at room temperature for 18 hours.[3]
-
Upon completion of the reaction, carefully filter the mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by crystallization or vacuum distillation to yield this compound as a colorless to off-white solid.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 53617-35-9 [chemicalbook.com]
- 4. CN105777615A - Preparation method of 4-morpholino piperidine - Google Patents [patents.google.com]
- 5. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-Morpholinopiperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Morpholinopiperidine.
Physical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless to off-white solid | [1][2] |
| Melting Point | 40-46 °C | [3][4][5] |
| Boiling Point | 100-115 °C at 0.15-0.20 mmHg | [1][2][6] |
| Molecular Weight | 170.25 g/mol | [7] |
| Solubility | Soluble in many organic solvents. | General chemical knowledge |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities depend on the synthetic route. If synthesized via reductive amination of 1-benzyl-4-piperidone followed by debenzylation, impurities may include:
-
Unreacted starting materials: 4-(1-benzylpiperidin-4-yl)morpholine.
-
Reagents from previous steps: Residual morpholine.[8]
-
Byproducts of the debenzylation step: Toluene or other benzylated compounds.
-
Solvent residues: From the reaction or workup.
Q3: My purified this compound is a solid at room temperature. Is this correct?
A3: Yes, this compound has a melting point between 40-46 °C, so it is expected to be a solid at standard room temperature.[3][4][5]
Purification Protocols and Troubleshooting
Vacuum Distillation
Vacuum distillation is an effective method for separating this compound from non-volatile impurities and solvents with significantly different boiling points.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short Vigreux column, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Use a heating mantle with a magnetic stirrer.
-
Sample Preparation: Place the crude this compound into the distilling flask with a magnetic stir bar or boiling chips.
-
Distillation:
-
Completion: Once the desired fraction is collected, turn off the heat, and allow the system to cool before slowly reintroducing air.
| Issue | Possible Cause(s) | Solution(s) |
| Bumping or unstable boiling | Uneven heating or insufficient boiling chips/stirring. | Ensure vigorous stirring or add fresh boiling chips. Use a heat bath for more uniform heating. |
| Product solidifies in the condenser | The condenser water is too cold, causing the product to solidify. | Use warmer water in the condenser or wrap the condenser with a heating tape set to a low temperature (around 45-50 °C). |
| Low recovery | Distillation temperature is too high, leading to decomposition. The vacuum is not low enough. | Optimize the heating rate to avoid overheating. Ensure the vacuum system is leak-free and can achieve the required pressure. |
| Poor separation of impurities | Inefficient fractional distillation column. Close boiling points of the product and impurities. | Use a longer or more efficient fractionating column (e.g., a packed column). Consider an alternative purification method if boiling points are too close. |
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
-
Solvent Selection:
-
Test the solubility of crude this compound in various solvents at room temperature and at their boiling points. Suitable solvents might include hydrocarbons (e.g., heptane, cyclohexane), ethers (e.g., diethyl ether, MTBE), or esters (e.g., ethyl acetate).[8] A patent for a related compound suggests methylcyclohexane.[8]
-
An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying: Dry the purified crystals under a vacuum.
| Issue | Possible Cause(s) | Solution(s) |
| Product oils out instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Use a lower-boiling point solvent. Try a solvent/anti-solvent system. Scratch the inside of the flask with a glass rod to induce crystallization. |
| No crystals form upon cooling | Too much solvent was used. The solution is not saturated enough. | Boil off some of the solvent to concentrate the solution and attempt cooling again. Add a seed crystal of pure this compound. |
| Low yield of recovered crystals | Too much solvent was used. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Colored impurities in the final product | Colored impurities were not removed. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. |
Column Chromatography
Column chromatography is highly effective for separating compounds with different polarities. For a basic compound like this compound, special considerations are needed to prevent peak tailing.
-
Stationary Phase: Silica (B1680970) gel.
-
Eluent Selection:
-
Use a non-polar solvent system with a polar modifier. A common system is a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane.
-
Crucially, add a small amount of a basic modifier like triethylamine (B128534) (0.5-1% v/v) to the eluent to prevent peak tailing by neutralizing the acidic silanol (B1196071) groups on the silica gel.
-
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.
-
Elution:
-
Begin eluting with the starting eluent.
-
Gradually increase the polarity of the eluent to elute the compounds from the column.
-
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Issue | Possible Cause(s) | Solution(s) |
| Peak tailing | Strong interaction between the basic this compound and acidic silica gel. | Add a basic modifier like triethylamine (0.5-1%) to the eluent. Use deactivated silica gel. |
| Poor separation of spots | The eluent system is not optimal. | Optimize the eluent system using TLC. A less polar system will generally result in better separation. Consider using a different solvent system (e.g., dichloromethane/methanol with triethylamine). |
| Low recovery of the compound | The compound is irreversibly adsorbed onto the silica gel. | The addition of triethylamine to the eluent should prevent this. If the problem persists, consider using a different stationary phase like alumina. |
| Cracks in the silica gel bed | Improperly packed column. | Ensure the column is packed carefully and uniformly. Do not let the column run dry. |
Quantitative Data Summary
The following table summarizes typical quantitative data that can be expected from each purification technique. Note that actual values may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Typical Recovery | Expected Purity (by GC/HPLC) |
| Vacuum Distillation | 60-80% | >98% |
| Recrystallization | 50-75% | >99% |
| Column Chromatography | 40-70% | >99.5% |
Visualizing Experimental Workflows
Workflow for Purification Method Selection
Caption: Logic for selecting the appropriate purification technique.
Experimental Workflow for Recrystallization
Caption: Step-by-step workflow for the recrystallization process.
Experimental Workflow for Column Chromatography
Caption: Step-by-step workflow for purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 53617-35-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 53617-35-9 4-Morpholino piperidine AKSci J90870 [aksci.com]
- 6. alkalisci.com [alkalisci.com]
- 7. This compound | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine - Google Patents [patents.google.com]
Common impurities in 4-Morpholinopiperidine and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Morpholinopiperidine. The information provided will help identify and remove common impurities encountered during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities in this compound often originate from the synthetic route. A widely used method involves the reductive amination of 1-benzyl-4-piperidone with morpholine (B109124), followed by a debenzylation step. Based on this, the primary impurities can be categorized as:
-
Unreacted Starting Materials:
-
1-Benzyl-4-piperidone
-
Morpholine
-
-
Intermediate Products:
-
4-(1-benzylpiperidin-4-yl)morpholine
-
-
Side-Reaction By-products:
-
1-Benzyl-4-hydroxypiperidine (from reduction of the starting ketone)
-
-
Residual Solvents:
-
Solvents used in the reaction and purification steps (e.g., methanol, toluene, ethanol).
-
Q2: How can I detect the presence of these impurities in my sample?
A2: A combination of analytical techniques is recommended for comprehensive purity assessment.
-
Gas Chromatography (GC): Particularly useful for detecting volatile impurities like residual morpholine and other solvents. A patent has mentioned using GC to confirm the absence of morpholine after purification.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Charged Aerosol Detection (CAD) is a powerful tool for identifying and quantifying non-volatile impurities such as unreacted starting materials, intermediates, and by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information that can help identify unknown impurities by comparing the spectrum of the sample to that of a pure standard.
-
Mass Spectrometry (MS): Can be coupled with GC (GC-MS) or HPLC (LC-MS) to determine the molecular weight of impurities, aiding in their identification.
Q3: My this compound sample has a strong amine-like odor. What could be the cause?
A3: A strong amine-like odor is likely due to the presence of residual morpholine. Morpholine is a volatile amine and is often used in excess during the synthesis of this compound. Inadequate removal during the purification process will result in a product with a characteristic odor.
Q4: I am observing an unexpected peak in my HPLC analysis. How can I identify it?
A4: To identify an unknown peak in your HPLC chromatogram, you can:
-
Compare Retention Times: Analyze standards of the potential impurities (1-benzyl-4-piperidone, morpholine, 4-(1-benzylpiperidin-4-yl)morpholine) under the same HPLC conditions to see if the retention times match.
-
LC-MS Analysis: Perform Liquid Chromatography-Mass Spectrometry to determine the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight, which can be used to deduce the identity of the impurity.
-
Spiking Experiment: Add a small amount of a suspected impurity standard to your sample and re-analyze by HPLC. If the peak area of the unknown impurity increases, it confirms its identity.
Troubleshooting Guide
This guide provides solutions to common problems encountered with this compound purity.
| Problem | Possible Cause | Recommended Solution |
| Low Purity of Final Product | Incomplete reaction or inefficient purification. | Review the reaction conditions (temperature, time, catalyst). Optimize the purification protocol, potentially by combining distillation and recrystallization. |
| Presence of Unreacted 1-Benzyl-4-piperidone | Incomplete reductive amination. | Ensure sufficient reaction time and appropriate stoichiometry of reagents. Verify the activity of the reducing agent. |
| High Levels of Residual Morpholine | Inefficient removal during workup. | Perform vacuum distillation or azeotropic distillation with a suitable solvent (e.g., toluene) to remove excess morpholine.[1] Alternatively, perform multiple extractions with an appropriate solvent. |
| Intermediate (4-(1-benzylpiperidin-4-yl)morpholine) Detected | Incomplete debenzylation. | Check the catalyst (e.g., Palladium on carbon) activity and loading. Ensure adequate hydrogen pressure and reaction time for the debenzylation step. |
| Product is an Oil Instead of a Solid | Presence of impurities depressing the melting point. | Purify the product using vacuum distillation followed by recrystallization from a suitable solvent system. This compound has a reported melting point of 40-43 °C.[2] |
Quantitative Data Summary
The following table summarizes potential impurities and their typical boiling points, which can be useful for planning purification by distillation.
| Impurity | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Morpholine | 87.12 | 129 |
| 1-Benzyl-4-piperidone | 189.25 | ~298 (decomposes) |
| 4-(1-benzylpiperidin-4-yl)morpholine | 260.38 | Not readily available |
| This compound | 170.25 | 100-115 @ 0.15-0.20 mmHg[2] |
Experimental Protocols
Protocol 1: Removal of Morpholine by Vacuum Distillation
Objective: To remove residual morpholine from crude this compound.
Methodology:
-
Assemble a standard vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Gradually reduce the pressure using a vacuum pump.
-
Gently heat the flask. Morpholine (boiling point ~129 °C at atmospheric pressure) will distill at a lower temperature under reduced pressure.
-
Collect the morpholine distillate in a cooled receiving flask.
-
Once the morpholine has been removed, the temperature can be increased to distill the this compound (boiling point 100-115 °C at 0.15-0.20 mmHg).[2]
Protocol 2: Purification by Recrystallization
Objective: To purify this compound by removing non-volatile impurities.
Methodology:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent. Potential solvents include hydrocarbons (e.g., hexane, heptane), ethers (e.g., diethyl ether, methyl tert-butyl ether), or esters (e.g., ethyl acetate).[1] A patent for a similar synthesis suggests methylcyclohexane (B89554) for the recrystallization of the intermediate.[1]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 3: HPLC Method for Purity Analysis (Suggested Starting Point)
Objective: To determine the purity of this compound and quantify impurities.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. A suggested starting gradient could be 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or a Charged Aerosol Detector (CAD) for better detection of compounds with poor UV chromophores.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.
Visualizations
Caption: Synthetic pathway and potential impurity formation.
Caption: General workflow for purification and analysis.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Morpholinopiperidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and derivatization of 4-morpholinopiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and its N-alkylated derivatives?
A1: The most prevalent methods involve a two-step process:
-
Reductive Amination: Synthesis of the this compound core is typically achieved through the reductive amination of a protected 4-piperidone, such as 1-benzyl-4-piperidone, with morpholine (B109124). This is often followed by the removal of the protecting group (e.g., debenzylation via hydrogenation).[1][2]
-
N-Alkylation: The secondary amine of the piperidine (B6355638) ring is then functionalized via N-alkylation with various alkyl or aryl halides or through another reductive amination with aldehydes or ketones.[3][4]
Q2: I am observing significant amounts of a di-alkylated byproduct during N-alkylation. How can this be prevented?
A2: The formation of a quaternary ammonium (B1175870) salt is a common side reaction when alkylating piperidines. To minimize this:
-
Control Stoichiometry: Avoid using a large excess of the alkylating agent. A molar ratio of 1.1 to 1.2 equivalents of the alkyl halide to the piperidine is often recommended.[3]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This can be achieved using a syringe pump to maintain a low concentration of the alkylating agent throughout the reaction, favoring mono-alkylation.[4]
-
Choice of Base: Use a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), instead of bases like potassium carbonate, which can promote over-alkylation.
-
Alternative Methods: Consider reductive amination with an aldehyde or ketone as an alternative to using alkyl halides, as this method is less prone to forming quaternary salts.[5]
Q3: My reductive amination reaction for the synthesis of the this compound core is showing low yield. What are the potential causes?
A3: Low yields in this reaction can stem from several factors:
-
Inefficient Imine/Enamine Formation: The initial condensation between the piperidone and morpholine to form the iminium ion or enamine intermediate is crucial. Ensure anhydrous conditions, as water can inhibit this step. The use of a dehydrating agent or a Dean-Stark trap to remove water can be beneficial.[1]
-
Suboptimal pH: The pH of the reaction is critical. It needs to be acidic enough to catalyze imine formation but not so acidic that it protonates the amine, rendering it non-nucleophilic.
-
Choice of Reducing Agent: While sodium borohydride (B1222165) can be used, milder and more selective reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) are often more effective for reductive aminations.[5] Catalytic hydrogenation over Pd/C or Pt is also a common and effective method, particularly for industrial-scale synthesis.[2][6]
-
Catalyst Deactivation: If using catalytic hydrogenation, ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent.
Q4: What is the relevance of this compound derivatives in drug discovery, particularly in signaling pathways?
A4: The morpholine and piperidine scaffolds are prevalent in many approved drugs and clinical candidates.[7][8][9] Specifically, derivatives containing these motifs have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[10][11] Dysregulation of this pathway is a hallmark of many cancers, making inhibitors of this pathway attractive targets for oncology drug development.[12] The morpholine oxygen can act as a crucial hydrogen bond acceptor in the hinge region of kinase active sites.[10]
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation of this compound
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. If the reaction is sluggish, consider increasing the temperature.[3]- Choice of Solvent: Ensure a suitable solvent is used. Polar aprotic solvents like acetonitrile (B52724) or DMF are commonly effective for N-alkylation.[3][4]- Reactivity of Alkyl Halide: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If using a less reactive halide, consider converting it to the corresponding iodide in situ using NaI (Finkelstein reaction). |
| Formation of Byproducts | - Quaternary Salt Formation: As discussed in the FAQs, use a slight excess of the alkylating agent (1.1-1.2 eq), add it slowly, and consider using a hindered base.[3][4]- Elimination Reactions: If using a secondary or tertiary alkyl halide, elimination to form an alkene can be a competing side reaction. Use a less hindered base and lower reaction temperatures. |
| Product Loss During Workup | - Aqueous Extraction: The N-alkylated product may be partially soluble in water, especially if it is protonated. Ensure the aqueous layer is basified before extraction to ensure the product is in its free base form. Perform multiple extractions with an organic solvent.- Purification: The product may be lost during column chromatography. Ensure the correct stationary phase and eluent system are used. The basic nature of the product may cause tailing on silica (B1680970) gel; adding a small amount of triethylamine (B128534) (0.1-1%) to the eluent can mitigate this. |
Issue 2: Difficulties in Product Purification
| Problem | Recommended Solution |
| Product is a thick oil, difficult to handle | - Salt Formation: Consider converting the free base to a stable, crystalline salt (e.g., hydrochloride or oxalate) for easier handling and purification by recrystallization. The HCl salt can often be formed by adding a solution of HCl in an organic solvent (like ether or dioxane) to a solution of the purified amine.[1] |
| Co-elution with starting material during chromatography | - Optimize Chromatography Conditions: Use a shallower solvent gradient or an isocratic elution with a solvent system that provides better separation. Consider using a different stationary phase, such as alumina (B75360) instead of silica gel.- Dervatization of Unreacted Starting Material: If unreacted this compound is the issue, it can sometimes be "scavenged" by reacting it with a resin-bound isocyanate or aldehyde after the primary reaction is complete, simplifying purification. |
| Product is water-soluble | - Alternative Extraction Solvents: Use more polar organic solvents for extraction, such as dichloromethane (B109758) or a mixture of chloroform (B151607) and isopropanol.- Salting Out: Saturate the aqueous layer with NaCl or K₂CO₃ to decrease the polarity of the aqueous phase and drive the product into the organic layer. |
Quantitative Data Presentation
Table 1: Optimization of Reductive Amination for 4-(1-benzylpiperidin-4-yl)morpholine (B5700109)
This table summarizes data from a patent application, showing the effect of catalyst and reaction time on product yield.
| Entry | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 1 | Platinum/Carbon | 8 | 93.6 | [2] |
| 2 | Palladium/Alumina | 6 | Not specified, but effective | [2] |
Conditions: 1-benzyl-4-piperidone, excess morpholine, 80°C, 0.5 MPa H₂.
Table 2: N-Alkylation of Secondary Amines - Representative Yields
This table provides illustrative yields for the N-alkylation of secondary amines with various alkyl halides, analogous to the N-alkylation of this compound.
| Entry | Amine Substrate | Alkyl Halide | Base | Solvent | Yield (%) | Reference |
| 1 | 4-(2,2-diphenylethyl)morpholine | Methyl iodide | K₂CO₃ | Acetonitrile | ~90-95 | [3] |
| 2 | 4-(2,2-diphenylethyl)morpholine | Ethyl bromide | K₂CO₃ | Acetonitrile | ~85-90 | [3] |
| 3 | 4-(2,2-diphenylethyl)morpholine | Benzyl bromide | K₂CO₃ | Acetonitrile | ~90-95 | [3] |
| 4 | Piperidine | Methyl Iodide | K₂CO₃ | Acetonitrile | Lower yield with DIPEA | [4] |
Yields are approximate and based on analogous reactions. Actual yields may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound via Debenzylation
This protocol describes the removal of an N-benzyl protecting group to yield the parent this compound.
-
Dissolution: Dissolve 4-(1-benzylpiperidin-4-yl)morpholine (0.16 mol) in methanol (B129727) (400 mL).[6]
-
Catalyst Addition: Add 10% palladium on carbon (5.2 g) to the solution.[6]
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (50 psi) and stir at room temperature for 18 hours.[6]
-
Filtration: Upon reaction completion (monitored by TLC or LC-MS), filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield this compound as a colorless oil, which may crystallize upon standing. A typical yield is around 93%.[6]
Protocol 2: General Procedure for N-Alkylation of this compound
This protocol outlines a general method for the N-alkylation using an alkyl halide.
-
Setup: To a dry round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous acetonitrile (10 mL per mmol of amine).[3]
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution.[3]
-
Alkyl Halide Addition: To the stirred suspension, add the alkyl halide (1.2 eq) dropwise at room temperature.[3]
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the progress by TLC or LC-MS. Typical reaction times are 4-12 hours.[3]
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes, potentially with 0.1-1% triethylamine) to afford the pure N-alkylated product.[3]
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with inhibition points for morpholine derivatives.
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: Decision-making flowchart for troubleshooting low yields in N-alkylation reactions.
References
- 1. CN105777615A - Preparation method of 4-morpholino piperidine - Google Patents [patents.google.com]
- 2. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. This compound | 53617-35-9 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions to avoid during the synthesis of 4-Morpholinopiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of 4-morpholinopiperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods involve a two-step sequence:
-
Reductive Amination: Reaction of a protected 4-piperidone (B1582916) derivative, such as N-benzyl-4-piperidone or N-Boc-4-piperidone, with morpholine (B109124).
-
Deprotection: Removal of the protecting group (e.g., benzyl (B1604629) or Boc) to yield the final product.
Q2: What is the role of the protecting group on the piperidine (B6355638) nitrogen?
A2: The protecting group serves two primary purposes: it prevents the piperidine nitrogen from undergoing undesired side reactions during the reductive amination step, and it allows for a more controlled introduction of the morpholine moiety.
Q3: Why is reductive amination preferred over direct alkylation of 4-halopiperidines with morpholine?
A3: Reductive amination is generally a more controlled and higher-yielding process. Direct alkylation can be prone to multiple side reactions, including elimination and the formation of quaternary ammonium (B1175870) salts.
Troubleshooting Guide: Side Reactions in this compound Synthesis
This guide addresses specific issues that may arise during the synthesis, categorized by the reaction step.
Part 1: Reductive Amination of N-Protected 4-Piperidone with Morpholine
Issue 1.1: Low yield of the desired N-protected this compound and presence of a significant amount of N-protected 4-hydroxypiperidine.
-
Possible Cause: This indicates that the reduction of the ketone functionality of the piperidone is competing with or occurring faster than the formation and reduction of the iminium ion intermediate. This is more likely to occur with strong, non-selective reducing agents like sodium borohydride (B1222165) (NaBH₄)[1][2].
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Switch to a milder and more selective reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This reagent is known to preferentially reduce iminium ions over ketones, making it ideal for one-pot reductive amination reactions[1].
-
Two-Step Procedure: If using a less selective reducing agent like NaBH₄, consider a two-step approach. First, allow the piperidone and morpholine to react to form the enamine/iminium ion intermediate, and only then add the reducing agent. This can be facilitated by removing the water formed during the initial reaction, for example, by using a Dean-Stark apparatus[3].
-
pH Control: The rate of imine/iminium ion formation is pH-dependent, with optimal rates typically observed in weakly acidic conditions (pH 4-5)[4][5][6]. Adding a catalytic amount of a weak acid, such as acetic acid, can accelerate the formation of the iminium ion, favoring the desired reaction pathway.
-
Issue 1.2: Presence of unreacted N-protected 4-piperidone in the final product mixture.
-
Possible Cause: Incomplete reaction due to insufficient reaction time, low temperature, or deactivation of the reducing agent.
-
Troubleshooting Steps:
-
Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.
-
Stoichiometry of Reagents: Ensure that at least one equivalent of morpholine and the reducing agent are used relative to the N-protected 4-piperidone.
-
Quality of Reagents: Use fresh, high-quality reagents, as the reducing agent can degrade upon improper storage.
-
Issue 1.3: Formation of a dimeric or other high-molecular-weight byproduct.
-
Possible Cause: Self-condensation of the piperidone starting material or reaction of the enamine intermediate with another molecule of the piperidone.
-
Troubleshooting Steps:
-
Reaction Conditions: Ensure that the reaction is carried out under controlled conditions. Slower addition of the reducing agent may help to minimize the concentration of reactive intermediates that can lead to dimerization.
-
Purification: These higher molecular weight byproducts can often be removed by column chromatography.
-
Part 2: Deprotection of the Piperidine Nitrogen
Issue 2.1 (N-Benzyl Deprotection): Incomplete removal of the benzyl group during catalytic hydrogenation.
-
Possible Cause:
-
Catalyst Poisoning: The product, this compound, is a secondary amine that can act as a poison for the palladium catalyst, slowing down or stopping the reaction[7][8].
-
Inactive Catalyst: The catalyst (e.g., Pd/C) may be old or have reduced activity.
-
Insufficient Hydrogen Source: In catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, formic acid) may be depleted[7][9].
-
-
Troubleshooting Steps:
-
Acidic Additives: The addition of a mild acid, like acetic acid, can protonate the product amine, preventing it from strongly binding to and poisoning the palladium catalyst surface[7][8].
-
Catalyst Choice and Loading: Use a fresh, high-quality catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more effective for debenzylating substrates with basic nitrogen groups[8]. Increasing the catalyst loading can also help to overcome poisoning[7].
-
Hydrogen Source: For catalytic transfer hydrogenation, ensure an adequate excess of the hydrogen donor is used (typically 3-5 equivalents)[7][9]. For reactions using H₂ gas, ensure a sufficient pressure is maintained.
-
Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature may be necessary to drive the reaction to completion[7].
-
Issue 2.2 (N-Boc Deprotection): Incomplete removal of the Boc group or degradation of the product.
-
Possible Cause: The conditions for Boc deprotection are either too mild, leading to an incomplete reaction, or too harsh, causing decomposition of the desired product.
-
Troubleshooting Steps:
-
Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is a common and effective reagent for Boc deprotection. If this is too harsh, a solution of HCl in a solvent like dioxane or methanol (B129727) can be a milder alternative[10].
-
Reaction Conditions: The reaction is typically carried out at room temperature. If it is slow, a slight increase in temperature can be considered, but this should be done cautiously to avoid side reactions.
-
Aqueous Work-up: After the reaction is complete, a careful basic work-up is necessary to neutralize the acid and isolate the free amine product.
-
Data Presentation
The following tables provide a summary of typical reaction conditions and expected outcomes for the synthesis of this compound.
Table 1: Reductive Amination of N-Benzyl-4-Piperidone with Morpholine
| Reducing Agent | Solvent | Additive | Temperature (°C) | Typical Yield of N-Benzyl-4-morpholinopiperidine | Key Side Product(s) |
| NaBH(OAc)₃ | Dichloromethane | Acetic Acid | Room Temperature | >90% | Minimal |
| NaBH₃CN | Methanol | Acetic Acid | Room Temperature | 80-90% | Potential for cyanide-containing byproducts |
| H₂/Pd-C | Methanol | - | 50 | 85-95% | N-Benzyl-4-hydroxypiperidine |
| Raney Nickel/H₂ | Toluene | - | 50 | High | N-Benzyl-4-hydroxypiperidine |
Table 2: Deprotection of N-Protected this compound
| Protected Intermediate | Deprotection Method | Reagents | Solvent | Temperature (°C) | Typical Yield of this compound | Key Side Product(s) |
| N-Benzyl-4-morpholinopiperidine | Catalytic Hydrogenation | H₂ (50 psi), 10% Pd/C | Methanol | Room Temperature | ~93%[11] | Incomplete debenzylation |
| N-Benzyl-4-morpholinopiperidine | Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | Methanol | Reflux | High | Incomplete debenzylation |
| N-Boc-4-morpholinopiperidine | Acidolysis | Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | High | Incomplete deprotection |
| N-Boc-4-morpholinopiperidine | Acidolysis | 4M HCl in Dioxane | Dioxane | Room Temperature | High | Incomplete deprotection |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-4-morpholinopiperidine via Reductive Amination
-
To a solution of 1-benzyl-4-piperidone (1 equivalent) and morpholine (1.2 equivalents) in dichloromethane (DCM), add glacial acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion.
-
Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Debenzylation of N-Benzyl-4-morpholinopiperidine by Catalytic Hydrogenation
-
Dissolve N-benzyl-4-morpholinopiperidine (1 equivalent) in methanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 wt% of the substrate).
-
Pressurize the reaction vessel with hydrogen gas (typically 50 psi)[11].
-
Stir the reaction mixture vigorously at room temperature for 18-24 hours[11].
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN105777615A - Preparation method of 4-morpholino piperidine - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. This compound | 53617-35-9 [chemicalbook.com]
Technical Support Center: 4-Morpholinopiperidine Synthesis Scale-Up
This guide is intended for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 4-Morpholinopiperidine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing a significant drop in yield and purity of this compound upon scaling up the synthesis from laboratory (gram) to pilot plant (kilogram) scale. What are the potential causes?
A decrease in yield and purity is a common challenge during scale-up. Several factors can contribute to this issue:
-
Inadequate Mixing and Mass Transfer: What is effective in a small flask may not be sufficient in a large reactor. Poor mixing can lead to localized concentrations of reactants or "hot spots," which can promote the formation of side products and impurities.
-
Inefficient Heat Transfer: The synthesis of this compound, particularly the reductive amination step, can be exothermic. Larger reactors have a smaller surface area-to-volume ratio, making heat dissipation less efficient. This can lead to temperature gradients and an overall increase in reaction temperature, favoring side reactions.
-
Extended Reaction and Work-up Times: Larger batches naturally require longer processing times. Prolonged exposure of the product to the reaction or work-up conditions can lead to degradation.
-
Changes in Reagent Addition Rates: The rate of addition of reagents, which might be done quickly in the lab, needs to be carefully controlled at scale to manage exotherms and maintain optimal reaction concentrations.
Q2: Our scaled-up reaction is showing a dangerous exotherm that was not observed on the lab scale. How can we mitigate this?
Managing exotherms is critical for both safety and product quality. Here are several strategies:
-
Controlled Reagent Addition: Instead of adding reagents all at once, implement a slow, controlled addition using a dosing pump. This allows the cooling system to keep up with the heat being generated.
-
Solvent Selection: Consider using a solvent with a higher boiling point and heat capacity to better absorb and dissipate the heat generated during the reaction.
-
Process Cooling: Ensure your reactor's cooling system is adequate for the scale of the reaction. Perform calorimetric studies at the lab scale to predict the heat of reaction and ensure the pilot plant equipment can handle it.
-
Semi-Batch Processing: Add one of the reactants portion-wise to control the reaction rate and heat generation.
Q3: The impurity profile of our this compound has changed, with new, unidentified impurities appearing at the larger scale. How should we address this?
A change in the impurity profile is often linked to the issues of mixing and temperature control mentioned above.
-
Impurity Identification: The first step is to identify the structure of the new impurities using analytical techniques such as LC-MS and NMR.
-
Investigate Formation Pathways: Once the structures are known, you can hypothesize how they are formed. Common impurity-forming side reactions in reductive aminations include over-alkylation, formation of enamines, or byproducts from starting material degradation.
-
Process Optimization: Adjust reaction parameters to disfavor impurity formation. This could involve lowering the reaction temperature, optimizing the stoichiometry of reactants, or reducing the reaction time.
-
Work-up and Purification: The work-up and purification steps may need to be re-optimized for the larger scale to effectively remove the new impurities.
Q4: We are having difficulty with the isolation and purification of this compound at a larger scale. What are the recommended procedures?
The isolation and purification of piperidine-containing compounds can be challenging due to their basic nature.
-
Crystallization: If the final product is a solid, crystallization is often the most effective method for achieving high purity on a large scale. Experiment with different solvent systems to find optimal conditions for crystallization.
-
Distillation: If the product is a liquid or has a suitable boiling point, distillation under reduced pressure can be an effective purification method.
-
Salt Formation: Forming a salt of the this compound can aid in purification through crystallization. The free base can then be regenerated.
-
Aqueous Work-up: A well-designed aqueous work-up with pH adjustments can help remove many impurities. However, be mindful of the potential for emulsion formation at larger scales.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of this compound at different scales, compiled from various sources. Note that a direct lab-to-plant case study with identical process parameters was not available in the searched literature.
| Parameter | Laboratory Scale (grams) | Pilot Plant Scale (kilograms) |
| Starting Materials | 1-Benzyl-4-piperidone, Morpholine | 1-Benzyl-4-piperidone, Morpholine |
| Solvent | Toluene, Methanol | Toluene, tert-Butanol |
| Catalyst | Raney Nickel, Pd/C | Raney Nickel, Pd/C |
| Hydrogen Pressure | 10 kg | 40 kg |
| Temperature | 50 °C | 50-60 °C |
| Reaction Time | 36 hours | 8-12 hours |
| Yield | ~88% (for intermediate) | High (not specified) |
| Purity | High (not specified) | High (not specified) |
Experimental Protocols
Laboratory Scale Synthesis of 4-(1-benzyl-piperidin-4-yl)-morpholine dihydrochloride[1]
-
In a three-necked flask equipped with a water separator, add 1-benzyl-4-piperidone, morpholine, and toluene.
-
Heat the mixture to 110 °C until no more water is collected in the separator.
-
Add dehydrated Raney Nickel to the reaction mixture.
-
Pressurize the reactor with hydrogen to 10 kg and heat to 50 °C with stirring for 36 hours.
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Wash the filter cake with ethanol (B145695) and combine the organic phases.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethanol at 50 °C and add concentrated hydrochloric acid (36%).
-
A solid will precipitate. Cool the mixture to 20 °C and stir for 30 minutes.
-
Filter the solid to obtain 4-(1-benzyl-piperidin-4-yl)-morpholine dihydrochloride (B599025). The reported yield is 88.3%.
Pilot Plant Scale Synthesis of this compound[1]
-
Charge a suitable reactor with 4-(1-benzyl-piperidin-4-yl)-morpholine dihydrochloride and tert-butanol.
-
Add a solution of potassium carbonate to adjust the pH to >11.
-
Heat the mixture to 60 °C and stir.
-
After stirring, allow the layers to separate and remove the aqueous layer.
-
To the organic layer, add 10% Pd/C catalyst.
-
Pressurize the reactor with hydrogen to 40 kg and heat to 50 °C.
-
Maintain the reaction for 8 hours.
-
Upon completion, filter to remove the catalyst and process the filtrate to isolate the final product.
Visualizations
Experimental Workflow: this compound Synthesis
Caption: A simplified workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Scale-Up Issues
Caption: A decision-making diagram for troubleshooting common scale-up problems.
Catalyst selection for efficient 4-Morpholinopiperidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the efficient synthesis of 4-Morpholinopiperidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is a two-step process involving the reductive amination of N-benzyl-4-piperidone with morpholine (B109124), followed by the debenzylation of the resulting 4-(1-benzylpiperidin-4-yl)morpholine (B5700109) to yield the final product.[1][2] Catalytic hydrogenation is a common technique for both the reductive amination and debenzylation steps, often utilizing a Palladium on carbon (Pd/C) catalyst.[1][3]
Q2: Which catalysts are most effective for the synthesis of this compound?
A2: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the debenzylation step.[1][3] For the initial reductive amination, both Platinum (Pt) and Palladium (Pd) catalysts are effective.[2] Some protocols also mention the use of Raney Nickel.[1] The choice of catalyst can influence reaction conditions, yield, and purity.
Q3: What are the typical reaction conditions for this synthesis?
A3: Reaction conditions can vary depending on the chosen catalyst and specific protocol. For the reductive amination step using a Platinum catalyst, a hydrogen pressure of around 0.5 MPa and a temperature of 80°C have been reported.[2] For the debenzylation step using 10% Pd/C, conditions can range from room temperature to 50°C with hydrogen pressures from 10 to 40 kg (approximately 1 to 4 MPa).[1]
Q4: What are some common side products or impurities I should be aware of?
A4: A common side product is the reduction of the piperidone starting material to the corresponding alcohol, especially if the imine formation is slow or incomplete before the reduction step.[4] Over-alkylation of the morpholine nitrogen is generally not a major concern in this specific synthesis. Incomplete debenzylation will result in the presence of 4-(1-benzylpiperidin-4-yl)morpholine in the final product.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the intermediate and final products.[4] Gas Chromatography (GC) has also been used to analyze the reaction mixture.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete imine formation: The equilibrium between the piperidone, morpholine, and the imine intermediate may not favor the imine.[4] | - Remove water formed during the reaction using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. - Optimize the reaction pH to a mildly acidic condition (pH 4-5) to favor imine formation.[4] |
| Inefficient reduction: The chosen reducing agent or catalyst may not be active enough under the current conditions. | - Ensure the catalyst is fresh and has not been deactivated. - Consider using a more reactive reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) if using chemical reductants.[5][6] - If using catalytic hydrogenation, increase the hydrogen pressure or reaction temperature within safe limits.[1][2] | |
| Catalyst deactivation: The palladium catalyst can be poisoned by impurities or undergo leaching.[7] | - Ensure all reactants and solvents are of high purity. - Avoid hydrogen starving conditions during the reaction to prevent oxidation and leaching of the palladium.[7] | |
| Formation of Alcohol Byproduct | Reduction of the carbonyl group: The reducing agent is reducing the starting piperidone faster than the imine is being formed and reduced.[4] | - Allow for a sufficient period for imine formation before introducing the reducing agent.[4] - Use a more selective reducing agent like STAB that preferentially reduces the iminium ion over the carbonyl group.[8] |
| Incomplete Debenzylation | Insufficient catalyst activity or reaction time: The debenzylation reaction may not have gone to completion. | - Increase the catalyst loading or use a fresh batch of catalyst. - Extend the reaction time.[1] - Increase the hydrogen pressure and/or temperature.[1] |
| Reaction is Sluggish or Stalled | Steric hindrance: Although less common in this specific reaction, steric hindrance can slow down the formation of the imine.[4] | - Increase the reaction temperature to overcome the activation energy barrier.[4] |
| Poor quality of reagents: Impurities in the starting materials or solvents can interfere with the reaction. | - Use high-purity, dry solvents and freshly distilled reagents. |
Data Presentation: Catalyst and Reaction Condition Comparison
| Step | Catalyst | Reducing Agent | Pressure (MPa) | Temperature (°C) | Time (h) | Yield/Conversion | Reference |
| Reductive Amination | Platinum/Carbon | Hydrogen | 0.5 | 80 | 8 | 93.6% (Target Compound) | [2] |
| Debenzylation | 10% Pd/C | Hydrogen | ~1 | 50 | 36 | Not specified | [1] |
| Debenzylation | 10% Pd/C | Hydrogen | ~4 | 50 | 8 | High yield and purity | [1] |
| Debenzylation | 10% Pd/C | Hydrogen | ~3.4 (50 psi) | Room Temp | 18 | 93% | [3] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound via Catalytic Hydrogenation
Step 1: Reductive Amination of 1-Benzyl-4-piperidone with Morpholine [2]
-
In a suitable autoclave, combine 1-benzyl-4-piperidone, a molar excess of morpholine (e.g., 5-8 equivalents), and a platinum on carbon catalyst (e.g., 5% Pt/C).
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to 0.5 MPa.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Maintain these conditions for approximately 8 hours, monitoring the reaction progress by GC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully vent the hydrogen.
-
Filter the catalyst from the reaction mixture. The filtrate contains 4-(1-benzylpiperidin-4-yl)morpholine.
Step 2: Debenzylation to this compound [1][3]
-
The filtrate from Step 1, containing 4-(1-benzylpiperidin-4-yl)morpholine, is dissolved in a suitable solvent such as methanol (B129727) or tert-butanol.
-
Add a 10% Palladium on carbon (Pd/C) catalyst to the solution.
-
Transfer the mixture to a hydrogenation reactor.
-
Pressurize the reactor with hydrogen to approximately 3.4 MPa (50 psi).
-
Stir the reaction at room temperature for 18 hours or at 50°C for 8-36 hours, depending on the desired reaction rate.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the catalyst from the reaction mixture.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or recrystallization.
Visualizations
Caption: General workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. CN105777615A - Preparation method of 4-morpholino piperidine - Google Patents [patents.google.com]
- 2. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine - Google Patents [patents.google.com]
- 3. This compound | 53617-35-9 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. scispace.com [scispace.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
Managing reaction temperature for 4-Morpholinopiperidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions related to the management of reaction temperature during the synthesis of 4-Morpholinopiperidine. The information is intended for researchers, scientists, and drug development professionals to address common experimental challenges.
Troubleshooting Guide: Temperature-Related Issues
This guide addresses specific problems that may arise during the synthesis of this compound, with a focus on temperature control.
Q1: My yield of 4-(1-benzylpiperidin-4-yl)morpholine (B5700109) (the intermediate) is low after the initial reaction of 1-benzyl-4-piperidone and morpholine (B109124). Could temperature be the cause?
A1: Yes, improper temperature control is a likely cause for low yield in this step. Here are some troubleshooting steps:
-
Insufficient Temperature: The reaction between 1-benzyl-4-piperidone and morpholine often requires elevated temperatures to proceed at a reasonable rate. One documented protocol suggests heating the reactants in toluene (B28343) to 110°C to facilitate the reaction and remove water by-product.[1] If your reaction temperature is significantly lower, the reaction may be incomplete.
-
Excessive Temperature: While heat is necessary, excessively high temperatures can lead to the degradation of reactants and products, or the formation of unwanted side products, which can complicate purification and lower the overall yield.
Recommended Action:
-
Ensure your reaction setup can achieve and maintain a stable temperature of 110°C.
-
Use a Dean-Stark apparatus or similar setup to effectively remove water from the reaction mixture, which will help drive the reaction to completion.
-
Monitor the reaction progress using an appropriate analytical technique, such as TLC or GC, to determine the optimal reaction time at the target temperature.
Q2: The final this compound product is impure, and I suspect side reactions during the debenzylation step. How can I manage the temperature to minimize these?
A2: Temperature management during the catalytic hydrogenation (debenzylation) is critical for obtaining a pure product.
-
Temperature Too High: Elevated temperatures during hydrogenation can lead to over-reduction of the piperidine (B6355638) or morpholine rings, or other side reactions, resulting in impurities. A patent suggests a temperature range of 20 to 150°C, with a preferred range of 60 to 100°C for the debenzylation reaction.[2] Another protocol specifies heating to 50°C.[1]
-
Temperature Too Low: If the temperature is too low, the debenzylation reaction may be slow or incomplete, leaving unreacted 4-(1-benzylpiperidin-4-yl)morpholine in your final product. Some procedures do, however, carry out the hydrogenation at room temperature.[3][4]
Recommended Action:
-
Start with a moderate temperature, such as 50°C, and monitor the reaction progress.[1]
-
If the reaction is sluggish, you can cautiously increase the temperature within the recommended range of 60-100°C, while continuing to monitor for the appearance of new, unidentified spots on a TLC plate, which might indicate side products.[2]
-
Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture and to ensure good contact between the substrate, catalyst, and hydrogen gas.
Below is a troubleshooting workflow for temperature-related issues in this compound synthesis.
Caption: Troubleshooting workflow for temperature issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of the intermediate, 4-(1-benzylpiperidin-4-yl)morpholine?
A1: Based on available literature, a common protocol involves heating a mixture of 1-benzyl-4-piperidone and morpholine in toluene at 110°C.[1] This temperature facilitates the condensation reaction and the removal of water.
Q2: What temperature range is recommended for the debenzylation of 4-(1-benzylpiperidin-4-yl)morpholine to yield this compound?
A2: The debenzylation step, typically a catalytic hydrogenation, can be performed under various temperature conditions. Some protocols suggest room temperature.[3][4] Other patented methods indicate that the reaction can be heated to 50°C.[1] A broader range of 20 to 150°C has also been reported, with a preferred range of 60 to 100°C to balance reaction rate and minimize side reactions.[2] The optimal temperature may depend on the specific catalyst, hydrogen pressure, and solvent used.
Q3: How does reaction temperature affect the yield and purity of this compound?
A3: The relationship between temperature, yield, and purity is crucial. The diagram below illustrates these dependencies. In general, as temperature increases from a low point, the reaction rate and yield will increase. However, beyond an optimal temperature, side reactions and degradation can occur, leading to a decrease in both yield and purity.
Caption: Temperature effects on reaction outcomes.
Experimental Protocols
Below are summarized experimental protocols for the synthesis of this compound, with a focus on temperature parameters.
Step 1: Synthesis of 4-(1-benzylpiperidin-4-yl)morpholine
| Parameter | Value | Reference |
| Reactants | 1-benzyl-4-piperidone, Morpholine | [1] |
| Solvent | Toluene | [1] |
| Temperature | 110°C | [1] |
| Notes | The reaction is heated to facilitate the condensation and removal of water. | [1] |
Step 2: Synthesis of this compound (Debenzylation)
| Parameter | Method A | Method B | Method C |
| Reactant | 4-(1-benzylpiperidin-4-yl)morpholine | 4-(1-benzylpiperidin-4-yl)morpholine | 4-(1-benzylpiperidin-4-yl)morpholine |
| Catalyst | 10% Palladium on Carbon | 10% Palladium on Carbon | Platinum or Palladium Catalyst |
| Solvent | Methanol | tert-Butanol | Not specified |
| Temperature | Room Temperature | 50°C | 20-150°C (60-100°C preferred) |
| Hydrogen Pressure | 50 psi | 40 kg (approx. 570 psi) | Up to 1.5 MPa (approx. 217 psi) |
| Reaction Time | 18 hours | 8 hours | Not specified |
| Reference | [3][4] | [1] | [2] |
Quantitative Data Summary
The following table summarizes the quantitative data related to reaction conditions for the synthesis of this compound.
| Step | Temperature | Pressure | Duration | Yield | Reference |
| 1. Intermediate Synthesis | 110°C | Atmospheric | Not specified | 87.6 - 88.6% (of dihydrochloride (B599025) salt) | [1] |
| 2. Debenzylation (Method A) | Room Temperature | 50 psi | 18 hours | 93% | [3][4] |
| 2. Debenzylation (Method B) | 50°C | ~570 psi | 8 hours | 89.7 - 91.6% | [1] |
| 2. Debenzylation (Method C) | 80°C | 0.5 MPa (~72.5 psi) | 8 hours | 93.6% (GC analysis) | [2] |
References
- 1. CN105777615A - Preparation method of 4-morpholino piperidine - Google Patents [patents.google.com]
- 2. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine - Google Patents [patents.google.com]
- 3. This compound | 53617-35-9 [chemicalbook.com]
- 4. This compound CAS#: 53617-35-9 [amp.chemicalbook.com]
Preventing byproduct formation in 4-Morpholinopiperidine reactions
Welcome to the technical support center for reactions involving 4-Morpholinopiperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chemical syntheses, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used as a reactant?
A1: As a secondary amine, this compound is commonly used in a variety of nucleophilic reactions, including:
-
N-Alkylation: Formation of a C-N bond by reacting with alkyl halides or other alkylating agents.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to form N-aryl or N-heteroaryl bonds.
-
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.
Q2: What is the primary challenge when working with this compound?
A2: A common challenge is controlling the reactivity of the secondary amine on the piperidine (B6355638) ring to prevent unwanted side reactions. The specific byproducts depend on the reaction type, but often stem from the high nucleophilicity of the piperidine nitrogen.
Q3: How can I purify my this compound-containing product from unreacted starting material and byproducts?
A3: Purification strategies depend on the properties of the product and impurities. Common methods include:
-
Acid-base extraction: To separate basic amine compounds from neutral or acidic byproducts.
-
Column chromatography: Effective for separating compounds with different polarities.
-
Recrystallization: If the desired product is a solid with suitable solubility properties.
-
Distillation: For volatile liquid products.
Troubleshooting Guide: N-Alkylation
N-alkylation of this compound is used to introduce an alkyl group onto the piperidine nitrogen. The primary challenge is preventing over-alkylation.
Issue 1: Formation of Quaternary Ammonium (B1175870) Salt Byproduct
Question: My reaction is showing a significant amount of a highly polar byproduct, which I suspect is the quaternary ammonium salt. How can I prevent this?
Answer: Over-alkylation occurs when the N-alkylated tertiary amine product, which is often more nucleophilic than the starting secondary amine, reacts further with the alkylating agent.[1] To minimize the formation of the quaternary ammonium salt, consider the following strategies:
-
Stoichiometry Control: Use a stoichiometric excess of this compound relative to the alkylating agent. This statistically favors the mono-alkylation.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) maintains a low concentration of the electrophile, reducing the likelihood of the more reactive tertiary amine product competing for it.[1]
-
Choice of Base and Solvent: A non-nucleophilic, sterically hindered base can be beneficial. The choice of solvent can also influence reaction rates.
-
Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first.
Quantitative Data on N-Alkylation Strategies:
| Strategy | Reactant Ratio (Amine:Alkyl Halide) | Temperature (°C) | Typical Tertiary Amine Yield (%) | Quaternary Salt Formation | Reference |
| Amine Excess | 2:1 | 25 | >85 | Minimized | [1] |
| Slow Addition | 1:1 | 25 | >90 | Significantly Reduced | [1] |
| Standard Conditions | 1:1 | 60 | 50-70 | Significant | [1] |
Experimental Protocol: N-Alkylation of this compound
Objective: To synthesize N-benzyl-4-morpholinopiperidine with minimal quaternary salt formation.
Materials:
-
This compound
-
Benzyl (B1604629) bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (anhydrous)
Procedure:
-
To a solution of this compound (1.2 equivalents) and K₂CO₃ (2.0 equivalents) in anhydrous acetonitrile, slowly add a solution of benzyl bromide (1.0 equivalent) in anhydrous acetonitrile dropwise over 1 hour at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter the solid K₂CO₃ and potassium bromide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Diagram of N-Alkylation and Over-Alkylation:
Caption: Reaction pathway for N-alkylation and the competing over-alkylation side reaction.
Troubleshooting Guide: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming N-aryl bonds with this compound. However, it is sensitive to reaction conditions, and several side reactions can occur.
Issue 2: Low Yield and Formation of Hydrodehalogenated Arene
Question: My Buchwald-Hartwig reaction is giving a low yield of the desired product, and I am observing a significant amount of the dehalogenated arene byproduct. What is causing this?
Answer: The formation of a hydrodehalogenated arene is a common byproduct in Buchwald-Hartwig aminations and typically arises from a competing β-hydride elimination pathway.[2] This side reaction can be minimized by careful selection of the ligand and reaction conditions.
-
Ligand Choice: Bulky, electron-rich phosphine (B1218219) ligands are crucial. Ligands like RuPhos and BrettPhos are designed to promote the desired reductive elimination over β-hydride elimination.[1]
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can significantly impact the reaction rate and selectivity.[1]
-
Temperature Control: While heating is often necessary, excessive temperatures can lead to catalyst decomposition and increased side reactions. Aim for the lowest temperature that allows for a reasonable reaction rate (typically 80-110 °C).
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.[3]
Quantitative Data on Ligand and Base Effects in a Model Buchwald-Hartwig Reaction:
| Ligand | Base | Temperature (°C) | Aryl Amine Yield (%) | Hydrodehalogenation (%) | Reference |
| P(o-tolyl)₃ | NaOtBu | 100 | ~60 | ~30 | [2] |
| RuPhos | NaOtBu | 80 | >95 | <5 | [1] |
| XPhos | K₃PO₄ | 110 | >90 | <10 | [3] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Objective: To synthesize N-(4-tolyl)-4-morpholinopiperidine.
Materials:
-
This compound
-
Pd₂(dba)₃ (palladium source)
-
RuPhos (ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (B28343) (anhydrous, degassed)
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (1-2 mol%), RuPhos (2-4 mol%), and NaOtBu (1.4 equivalents) to a flame-dried Schlenk flask.
-
Add 4-bromotoluene (1.0 equivalent) and this compound (1.2 equivalents).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Diagram of Buchwald-Hartwig Catalytic Cycle and Side Reaction:
Caption: The catalytic cycle of the Buchwald-Hartwig amination and the competing β-hydride elimination side reaction.
Troubleshooting Guide: N-Acylation
N-acylation is used to form an amide bond on the piperidine nitrogen of this compound. This reaction is generally high-yielding, but issues can arise with unreactive substrates or side reactions of the acylating agent.
Issue 3: Incomplete Reaction or Low Yield
Question: My N-acylation reaction is sluggish and gives a low yield of the desired amide. How can I improve the conversion?
Answer: Low conversion in N-acylation can be due to several factors, including the reactivity of the acylating agent, steric hindrance, or improper reaction conditions.
-
Acylating Agent Reactivity: The reactivity of acylating agents follows the general trend: Acyl Chloride > Acid Anhydride > Carboxylic Acid (with coupling agent) > Ester. If you are using a less reactive agent, consider switching to a more reactive one (e.g., using an acyl chloride instead of an anhydride).
-
Base: A base is typically required to neutralize the acidic byproduct (e.g., HCl from an acyl chloride). Tertiary amines like triethylamine (B128534) or pyridine (B92270) are common choices. For less nucleophilic amines, a stronger, non-nucleophilic base might be needed.
-
Coupling Agents: When using a carboxylic acid, a coupling agent such as EDC or HATU is necessary to activate the acid. Ensure the coupling agent is fresh and used in the correct stoichiometry.
-
Temperature: While many acylations proceed at room temperature, gentle heating may be required for less reactive partners. However, be cautious as high temperatures can lead to byproduct formation.
Quantitative Data on Acylating Agent and Conditions:
| Acylating Agent | Base/Coupling Agent | Temperature (°C) | Typical Amide Yield (%) | Comments | Reference |
| Acetyl Chloride | Triethylamine | 0 to 25 | >95 | Fast and efficient. | [4] |
| Acetic Anhydride | Pyridine | 25 | >90 | Generally clean. | [5] |
| Benzoic Acid | EDC/HOBt | 25 | 80-95 | Good for sensitive substrates. | [3] |
Experimental Protocol: N-Acylation of this compound
Objective: To synthesize N-acetyl-4-morpholinopiperidine.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified if necessary.
Diagram of Troubleshooting Logic for N-Acylation:
Caption: A decision-making workflow for troubleshooting low yields in N-acylation reactions.
References
Safe handling and storage of 4-Morpholinopiperidine in the lab.
This technical support center provides essential guidance for the safe handling and storage of 4-Morpholinopiperidine in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance with the following primary concerns:
-
Serious Eye Irritation: Can cause serious damage and irritation to the eyes.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory system if inhaled.[1][2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, the following PPE should be worn when handling this compound:
-
Eye Protection: Chemical splash-resistant safety glasses or goggles with side protection are mandatory. A face shield may be necessary for certain procedures.[1]
-
Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a suitable option, but it is crucial to inspect them for any signs of degradation before use.[2][3]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator (such as a dust mask type N95) should be used.[4][5]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][6] It should be kept away from incompatible substances, such as strong oxidizing agents, and sources of ignition.[1][6] For long-term storage, maintain a cool and dry environment.[1][7]
Q4: What should I do in case of accidental exposure to this compound?
A4: Immediate action is crucial in case of exposure. Please refer to the detailed First Aid Experimental Protocol for specific instructions. In all cases of exposure, seek medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[1]
Q5: How should I dispose of this compound waste?
A5: Dispose of this compound and its containers in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of at an approved waste disposal plant.[1] Do not allow the product to enter drains or waterways.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Visible degradation of the compound (e.g., discoloration, clumping) | Improper storage (exposure to moisture, air, or light). | Discard the degraded compound following proper disposal procedures. Ensure storage containers are tightly sealed and stored in a cool, dry, and dark place. |
| Skin or eye irritation after handling | Inadequate or compromised PPE. Accidental exposure. | Immediately follow the appropriate first aid measures. Review and reinforce PPE protocols with all lab personnel. Ensure gloves and eye protection are in good condition and worn correctly. |
| A strong odor is detected in the storage area | Improperly sealed container. A possible spill. | Ventilate the area. Wearing appropriate PPE, inspect all containers of this compound for leaks or loose caps. If a spill is found, follow the spill cleanup protocol. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 53617-35-9[1][5] |
| Molecular Formula | C₉H₁₈N₂O[2][5] |
| Molecular Weight | 170.25 g/mol [5] |
| Appearance | Colorless to off-white solid[3] |
| Melting Point | 40-43 °C (lit.)[3][5] |
| Boiling Point | 100-115 °C at 0.15-0.20 mmHg (lit.)[3][5] |
| Storage Temperature | Room Temperature, keep in a dark place, sealed in dry[3] |
Exposure Limits
| Agency | Limit |
| OSHA PEL | Not available[1] |
| NIOSH REL | Not available[1] |
| ACGIH TLV | Not available[1] |
Experimental Protocols
First Aid Experimental Protocol
In Case of Eye Contact:
-
Immediately flush the eyes with plenty of running water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[1]
-
Remove contact lenses if present and easy to do.[1]
-
Seek immediate medical attention.[1]
In Case of Skin Contact:
-
Immediately remove any contaminated clothing.[1]
-
Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1]
-
If skin irritation occurs, seek medical advice.[1]
In Case of Inhalation:
-
Move the person to fresh air.[1]
-
If the person is not breathing, give artificial respiration.[1]
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.[1]
In Case of Ingestion:
-
Do NOT induce vomiting.[1]
-
Rinse the mouth with water.[1]
-
Never give anything by mouth to an unconscious person.[1]
-
Seek immediate medical attention.[1]
Spill Cleanup Protocol
-
Evacuate and Secure the Area:
-
Alert others in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Restrict access to the spill site.
-
-
Assess the Spill and Gather Materials:
-
Consult the Safety Data Sheet (SDS) for this compound.
-
Ensure you have the necessary PPE (chemical-resistant gloves, safety goggles, lab coat, and respirator if needed).
-
Gather spill cleanup materials: inert absorbent material (such as vermiculite, sand, or commercial sorbent), a sealable container for waste, and cleaning supplies.
-
-
Contain and Absorb the Spill:
-
For a solid spill, carefully sweep or vacuum the material. Avoid generating dust.
-
For a liquid spill, cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.
-
-
Collect and Dispose of Waste:
-
Carefully scoop the absorbed material and spilled substance into a labeled, sealable hazardous waste container.
-
Clean the spill area with a suitable solvent or detergent and water, and collect the cleaning materials in the same waste container.
-
Dispose of the waste according to institutional and regulatory guidelines.
-
-
Decontaminate and Report:
-
Thoroughly wash your hands and any exposed skin with soap and water after the cleanup is complete.
-
Decontaminate any tools or equipment used in the cleanup process.
-
Report the spill to your laboratory supervisor or safety officer.
-
Mandatory Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedures for this compound.
References
- 1. This compound | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 4. echemi.com [echemi.com]
- 5. This compound | 53617-35-9 [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Comparative analysis of 4-Morpholinopiperidine synthesis methods
A Comparative Guide to the Synthesis of 4-Morpholinopiperidine
For Researchers, Scientists, and Drug Development Professionals
This compound is a crucial saturated heterocyclic scaffold and a key intermediate in the synthesis of numerous pharmaceuticals, including the anaplastic lymphoma kinase (ALK) inhibitor Alectinib.[1] Its structural integrity is vital for the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, scalable, and high-purity synthetic routes is of paramount importance.
This guide provides a comparative analysis of the most prevalent and effective methods for the synthesis of this compound, offering objective comparisons supported by experimental data to inform methodology selection in research and manufacturing settings.
Comparative Performance of Synthesis Methods
The synthesis of this compound is dominated by strategies involving the reductive amination of a 4-piperidone (B1582916) core. The primary variations lie in the choice of the nitrogen protecting group on the piperidone ring and the process workflow (e.g., stepwise vs. one-pot).
| Method | Starting Materials | Key Reagents & Catalysts | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| 1. N-Benzyl Protected Route | 1-Benzyl-4-piperidone, Morpholine (B109124) | Amination: Toluene (B28343), HClDebenzylation: Pd/C, H₂ | >90%[2] | High | High yield, well-established, reliable for large scale.[1] | Requires a separate, high-pressure hydrogenation step for debenzylation. |
| 2. N-Boc Protected Route | N-(tert-Butoxycarbonyl)-4-piperidone, Morpholine | Amination: NaBH(OAc)₃Deprotection: HCl, TFA | Good-High | High | Milder deprotection conditions (acidic) compared to hydrogenation, avoids high-pressure equipment.[3][4] | The Boc protecting group is more expensive than the benzyl (B1604629) group. |
| 3. One-Pot Reductive Amination | 1-Benzyl-4-piperidone, Morpholine | Pt/C or Pd/C catalyst, H₂ (hydrogen) | High | High | Simplified operation, reduced reaction time, and easier post-treatment compared to multi-step processes.[5] | Requires careful control of conditions to manage concurrent enamination and reduction reactions.[5] |
| 4. Buchwald-Hartwig Amination (Proposed) | N-Protected-4-halopiperidine, Morpholine | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand | Theoretical | - | Potentially broad substrate scope and high functional group tolerance characteristic of modern cross-coupling reactions.[6] | Requires expensive catalysts and ligands; less atom-economical; not yet documented for this specific molecule. |
Experimental Protocols
Method 1: N-Benzyl Protected Route (Two-Step)
This method involves the initial formation of the C-N bond between 1-benzyl-4-piperidone and morpholine, followed by the removal of the benzyl protecting group via catalytic hydrogenation.
Step A: Synthesis of 4-(1-benzyl-piperidin-4-yl)-morpholine Dihydrochloride (B599025)
-
1-benzyl-4-piperidone and morpholine are heated in a toluene solvent.[1]
-
The reaction mixture is refluxed, and water is removed azeotropically.
-
After cooling, the solution is treated with concentrated hydrochloric acid to precipitate the dihydrochloride salt of the intermediate product.[1]
Step B: Debenzylation to form this compound
-
41.59 g (0.16 mol) of N-benzyl-4-(4-morpholinyl)piperidine is dissolved in 400 mL of methanol.[2]
-
5.2 g of 10% palladium on carbon (Pd/C) catalyst is added to the solution.[2]
-
The mixture is subjected to hydrogenation at 50 psi hydrogen pressure at room temperature for 18 hours.[2]
-
Upon completion, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield this compound as a colorless oily substance which crystallizes upon standing. The reported yield for this step is 93%.[2]
Method 2: N-Boc Protected Route (Two-Step)
This pathway uses the acid-labile tert-butoxycarbonyl (Boc) protecting group, which allows for deprotection under non-hydrogenation conditions.
Step A: Reductive Amination of N-Boc-4-piperidinone
-
N-Boc-4-piperidinone and morpholine are dissolved in a suitable solvent such as 1,2-dichloroethane.[3]
-
Sodium triacetoxyborohydride (B8407120) (STAB) is added portion-wise as the reducing agent.[3]
-
The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
The reaction is quenched and worked up to isolate the N-Boc-4-morpholinopiperidine intermediate.
Step B: Deprotection of the Boc Group
-
The N-Boc protected intermediate is dissolved in a solvent like 1,4-dioxane.[3]
-
A solution of 4M HCl in dioxane is added, and the mixture is stirred at room temperature for several hours.[3]
-
The solution is basified with an aqueous base (e.g., 2M NaOH) to a pH > 8.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane), and the combined organic layers are dried and concentrated to yield this compound.
Method 3: One-Pot Reductive Amination
This optimized process combines the reductive amination and debenzylation steps into a single, streamlined operation, making it highly efficient for industrial production.
-
A mixture of 1-benzyl-4-piperidone, a five-fold molar excess of morpholine, and a platinum or palladium catalyst (e.g., Pt/C) are combined in an autoclave.[5]
-
The vessel is pressurized with hydrogen gas to ≤ 1 MPa.[5]
-
The reaction proceeds, allowing for the simultaneous enamine formation, reduction, and subsequent debenzylation in a one-pot fashion under mild conditions.[5]
-
This method avoids the use of toxic reducing agents like NaBH₃(CN) and simplifies the overall process.[5]
-
The final product, 4-(piperidin-4-yl)morpholine, can be isolated with high yield and purity after catalyst filtration and removal of excess morpholine.[5]
Synthesis Pathway Visualizations
The following diagrams illustrate the logical flow of the key synthetic methods discussed.
Caption: General workflow for the two-step synthesis of this compound.
Caption: Streamlined one-pot synthesis of this compound.
Caption: A potential synthetic route via Buchwald-Hartwig cross-coupling.
References
- 1. CN105777615A - Preparation method of 4-morpholino piperidine - Google Patents [patents.google.com]
- 2. This compound | 53617-35-9 [chemicalbook.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine - Google Patents [patents.google.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structural Validation of 4-Morpholinopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The robust structural validation of pharmaceutical compounds is a cornerstone of drug discovery and development. For derivatives of 4-Morpholinopiperidine, a common scaffold in medicinal chemistry, a multi-technique approach is essential to unambiguously determine their three-dimensional architecture. This guide provides a comparative overview of key analytical techniques, complete with experimental protocols and data, to assist researchers in selecting the most appropriate methods for their specific needs.
Introduction to Structural Validation
Confirming the chemical structure of newly synthesized this compound derivatives is critical for establishing structure-activity relationships (SAR), ensuring intellectual property protection, and meeting regulatory requirements. A combination of spectroscopic and crystallographic techniques provides orthogonal data points, leading to a comprehensive and irrefutable structural assignment. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparison of Analytical Techniques
Each analytical technique offers unique insights into the molecular structure. The choice of methods depends on the sample's physical state, the desired level of structural detail, and the available instrumentation.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed information on the chemical environment, connectivity, and stereochemistry of atoms. | Soluble sample (mg scale) | Low to Medium | Non-destructive, provides detailed structural information in solution. | Requires soluble material, complex spectra for larger molecules. |
| Mass Spectrometry | Molecular weight and elemental composition, fragmentation patterns aiding in structural elucidation. | Small sample size (µg to ng), soluble or volatile. | High | High sensitivity, provides molecular formula, compatible with chromatography. | Isomers can be difficult to distinguish, does not provide stereochemical information. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional atomic arrangement, bond lengths, and angles. | Single, high-quality crystal (µm scale) | Low | Provides absolute structure, considered the "gold standard" for structural determination. | Requires a suitable single crystal, which can be challenging to grow. |
| FTIR Spectroscopy | Presence of specific functional groups. | Solid or liquid sample (mg scale) | High | Fast, non-destructive, provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. |
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is paramount for elucidating the precise connectivity and stereochemistry of this compound derivatives in solution.
Experimental Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
Representative NMR Data for this compound:
While specific data for derivatives will vary, the parent compound provides a reference.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Piperidine (B6355638) CH₂ (adjacent to N) | ~3.0-3.2 | ~46-48 |
| Piperidine CH₂ | ~1.6-1.8 | ~30-32 |
| Piperidine CH | ~2.3-2.5 | ~60-62 |
| Morpholine (B109124) CH₂ (adjacent to N) | ~2.5-2.7 | ~50-52 |
| Morpholine CH₂ (adjacent to O) | ~3.6-3.8 | ~66-68 |
Note: Predicted data based on typical chemical shifts for similar structures. Actual values may vary based on solvent and substitution.
Mass Spectrometry (MS)
MS is a powerful tool for determining the molecular weight and elemental composition and for gaining structural insights through fragmentation analysis.
Experimental Protocol for Electrospray Ionization (ESI) MS:
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with 0.1% formic acid to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
-
Data Acquisition:
-
Infuse the sample solution directly or via liquid chromatography (LC).
-
Acquire data in positive ion mode.
-
Obtain a full scan mass spectrum to determine the molecular ion ([M+H]⁺).
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.
-
-
Data Analysis: Determine the accurate mass of the molecular ion to calculate the elemental composition. Analyze the fragmentation pattern to confirm the presence of the morpholine and piperidine rings.
Expected Fragmentation of this compound Core:
The fragmentation of the this compound scaffold typically involves cleavage of the piperidine and morpholine rings. Common fragments include ions corresponding to the loss of the morpholine or piperidine moiety.
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the definitive method.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for diffraction (typically > 50 µm in all dimensions). This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Use a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα).
-
Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
-
Representative Crystallographic Data for a Morpholine-Piperidine Derivative:
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 98.76 |
| Volume (ų) | 1354.3 |
| Z | 4 |
Note: This is example data and will vary for different derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to identify the presence of key functional groups.
Experimental Protocol for Attenuated Total Reflectance (ATR) FTIR:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.
Key FTIR Absorption Bands for this compound Derivatives:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H stretch (alkane) | 2850-3000 | Stretching vibrations of the methylene (B1212753) groups in the rings. |
| C-N stretch | 1000-1250 | Stretching vibrations of the amine bonds. |
| C-O-C stretch (ether) | 1070-1150 | Asymmetric stretching of the ether group in the morpholine ring. |
| N-H stretch (if present) | 3300-3500 | Stretching vibration of the N-H bond in the piperidine ring (if unsubstituted). |
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of the structural validation process.
Caption: Workflow for the structural validation of this compound derivatives.
Caption: Information provided by different analytical techniques.
Conclusion
The structural validation of this compound derivatives requires a thoughtful and integrated analytical approach. While NMR and Mass Spectrometry are fundamental for initial characterization, X-ray Crystallography provides the ultimate confirmation of the three-dimensional structure. FTIR serves as a rapid and valuable tool for confirming the presence of key functional groups. By employing these techniques in a complementary fashion, researchers can confidently and accurately determine the structure of their synthesized compounds, paving the way for further drug development efforts.
A Comparative Guide to HPLC and GC-MS Analysis for Purity Determination of 4-Morpholinopiperidine
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the integrity and success of their work. 4-Morpholinopiperidine, a key building block in the synthesis of various pharmaceutical compounds, including the anaplastic lymphoma kinase (ALK) inhibitor Alectinib, is no exception.[1][2] This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We will delve into detailed experimental protocols, present comparative data, and illustrate the analytical workflows.
Understanding the Analyte: this compound
This compound is a solid at room temperature with a melting point of 40-43 °C and a boiling point of 100-115 °C at reduced pressure.[1][3] Its structure, containing saturated heterocyclic rings, lacks a significant chromophore, which presents a challenge for direct UV detection in HPLC. This characteristic often necessitates derivatization or the use of alternative detection methods.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and quantitative accuracy. For a compound like this compound that lacks a UV chromophore, several approaches can be employed for its analysis. These include derivatization to introduce a UV-active moiety, or the use of universal detectors such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).
Experimental Protocol: HPLC with UV Detection (Post-Derivatization)
This protocol outlines a method using pre-column derivatization with 4-toluenesulfonyl chloride to allow for sensitive UV detection.
1. Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile (B52724) to obtain a 1 mg/mL solution.
-
Sample Solution: Prepare a 1 mg/mL solution of the this compound sample to be tested in acetonitrile.
-
Derivatization Procedure: To 1 mL of each solution, add 1 mL of a 2 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile and 0.5 mL of a 1 M sodium carbonate solution. Vortex the mixture and heat at 60 °C for 30 minutes. Cool to room temperature and dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
2. HPLC-UV Instrumentation and Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Data Presentation: HPLC Purity Analysis
The following table summarizes hypothetical data from the HPLC analysis of a this compound batch.
| Compound | Retention Time (min) | Area (%) | Identification |
| This compound (derivatized) | 10.2 | 99.5 | Main Peak |
| Impurity A | 7.5 | 0.2 | Morpholine (derivatized) |
| Impurity B | 12.8 | 0.3 | Unidentified Impurity |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. Due to the polarity of this compound, derivatization is often necessary to improve its volatility and chromatographic peak shape.
Experimental Protocol: GC-MS (with Derivatization)
This protocol employs derivatization with trifluoroacetic anhydride (B1165640) (TFAA).
1. Sample Preparation and Derivatization:
-
Standard and Sample Solutions: Prepare 1 mg/mL solutions of the reference standard and the test sample in a dry, aprotic solvent like ethyl acetate.
-
Derivatization Procedure: To 100 µL of the solution, add 50 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 70 °C for 30 minutes. After cooling, the sample is ready for injection.
2. GC-MS Instrumentation and Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 100 °C for 1 minute, ramp at 20 °C/min to 300 °C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Data Presentation: GC-MS Purity Analysis
The following table presents hypothetical data from the GC-MS analysis of the same this compound batch.
| Compound | Retention Time (min) | Area (%) | Identification |
| This compound (TFA derivative) | 8.5 | 99.4 | Main Peak |
| Impurity C | 6.2 | 0.1 | 1-Benzyl-4-piperidone (starting material) |
| Impurity D | 11.3 | 0.2 | 4-(1-benzylpiperidin-4-yl)morpholine (intermediate) |
| Impurity E | 7.1 | 0.3 | Unidentified Impurity |
Comparison of HPLC and GC-MS for this compound Purity Analysis
| Feature | HPLC with UV Detection (Post-Derivatization) | GC-MS (with Derivatization) |
| Principle | Separation based on polarity in the liquid phase, with detection of a UV-active derivative. | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid stationary phase, with mass-based detection. |
| Selectivity | Good selectivity based on retention time. Co-eluting impurities may be missed without MS detection. | High selectivity and specificity due to both chromatographic separation and mass spectral data, allowing for positive identification of impurities. |
| Sensitivity | High sensitivity for the derivatized analyte. | Very high sensitivity, capable of detecting trace-level volatile and semi-volatile impurities. |
| Impurity Profiling | Effective for quantifying known, derivatizable impurities and detecting other UV-active impurities. | Excellent for identifying a broader range of volatile and semi-volatile impurities, including starting materials and by-products from synthesis. |
| Instrumentation | Widely available in pharmaceutical laboratories. | Also common, providing definitive structural information. |
| Sample Preparation | Requires a derivatization step that must be reproducible and drive to completion. | Derivatization is also typically required to improve volatility and peak shape. |
| Typical Impurities Detected | Polar impurities that are amenable to derivatization. | Volatile and semi-volatile organic impurities, such as residual starting materials and synthetic intermediates. |
Visualizing the Analytical Workflows
To better understand the logical flow of each analytical process, the following diagrams have been generated.
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. The choice between them depends on the specific requirements of the analysis.
-
HPLC with UV detection (post-derivatization) is a robust method for routine quality control and quantification of the main component and known impurities.
-
GC-MS offers superior specificity and is better suited for identifying and quantifying a wider range of unknown volatile and semi-volatile impurities, which is critical during process development and for comprehensive impurity profiling.
For a thorough purity assessment of this compound, a combination of both techniques is recommended. This orthogonal approach provides a more complete picture of the impurity profile, ensuring the quality and consistency of this vital pharmaceutical intermediate.
References
Comparing the efficacy of catalysts for 4-Morpholinopiperidine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Morpholinopiperidine, a key intermediate in the development of various pharmaceuticals, relies on efficient and selective catalytic processes. The most prevalent synthetic route involves a two-step sequence: the reductive amination of a protected piperidone with morpholine (B109124), followed by a deprotection step. The choice of catalyst in each of these stages is critical to maximizing yield, minimizing reaction times, and ensuring the purity of the final product. This guide provides an objective comparison of commonly employed catalysts for this synthesis, supported by experimental data.
Overview of the Synthetic Pathway
The primary route to this compound involves the reaction of an N-protected 4-piperidone, typically N-benzyl-4-piperidone, with morpholine. This is followed by the removal of the protecting group to yield the target molecule. The overall process can be visualized as follows:
Figure 1: General two-step synthesis of this compound.
Step 1: Reductive Amination Catalysts
The initial reductive amination of N-benzyl-4-piperidone with morpholine is a crucial step where catalyst choice can significantly impact the formation of by-products. Both platinum and palladium-based catalysts are effective for this transformation.
While specific side-by-side comparative data is limited in publicly available literature, patent literature suggests a preference for platinum catalysts for this step to suppress the formation of impurities.[1] Palladium catalysts, while also capable of promoting the reductive amination, may lead to a higher incidence of side reactions.[1]
Step 2: Debenzylation Catalysts - A Comparative Analysis
The removal of the N-benzyl protecting group is most commonly achieved through catalytic hydrogenation. The two most prominent catalysts for this step are Palladium on carbon (Pd/C) and Raney Nickel.
| Catalyst | Typical Loading | Solvent | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) | Reference |
| 10% Pd/C | ~12.5% (w/w) | Methanol (B129727) | Room Temp. | 50 | 18 | 93 | [2] |
| 10% Pd/C | ~9.7% (w/w) | tert-Butanol | 50 | ~580 | 8 | 91.6 | |
| Raney Ni | Not specified | Toluene | 50 | ~145 | Not specified | ~90 |
Table 1: Comparison of Catalysts for the Debenzylation of N-benzyl-4-(4-morpholinyl)piperidine.
From the available data, Palladium on carbon (Pd/C) demonstrates high efficiency for the debenzylation of N-benzyl-4-(4-morpholinyl)piperidine, consistently providing yields exceeding 90%.[2] It is particularly effective in alcoholic solvents like methanol under relatively mild conditions.[2]
Raney Nickel is also a viable catalyst for this transformation. While one patent suggests its use, another source indicates that for debenzylation of benzyl (B1604629) ethers, Raney Nickel can be faster than Pd/C under multiphase conditions, though Pd/C is highly efficient in ethanol.[3] The flammability of Raney Nickel is a safety consideration in process scale-up.
Experimental Protocols
General Procedure for the Synthesis of N-benzyl-4-(4-morpholinyl)piperidine (Reductive Amination)
This protocol is a generalized representation based on common practices in reductive amination.
-
To a solution of 1-benzyl-4-piperidone (1 equivalent) and morpholine (1.2 equivalents) in a suitable solvent (e.g., toluene, methanol), add the chosen catalyst (e.g., Platinum on carbon, 5 mol%).
-
Pressurize the reaction vessel with hydrogen gas (pressure may vary, e.g., 10-50 psi).
-
Stir the mixture at a suitable temperature (e.g., room temperature to 50°C) until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-4-(4-morpholinyl)piperidine, which can be purified further if necessary.
Synthesis of this compound via Debenzylation using 10% Pd/C
This protocol is adapted from a reported high-yield synthesis.[2]
-
Dissolve N-benzyl-4-(4-morpholinyl)piperidine (0.16 mol) in 400 mL of methanol.
-
Add 5.2 g of 10% palladium on carbon catalyst to the solution.
-
Carry out the hydrogenation reaction in a suitable pressure vessel at room temperature for 18 hours under 50 psi of hydrogen pressure.
-
After the reaction is complete, carefully remove the catalyst by filtration through a pad of celite.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product may be obtained as a colorless oil that crystallizes upon standing.
Logical Workflow for Catalyst Selection
The decision-making process for selecting the appropriate catalyst can be outlined as follows:
Figure 2: Catalyst selection workflow for this compound synthesis.
References
Benchmarking 4-Morpholinopiperidine: A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the selection of saturated heterocyclic building blocks is a critical decision that profoundly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. 4-Morpholinopiperidine, a readily available scaffold, is frequently employed to enhance aqueous solubility and modulate the physicochemical profile of lead compounds. This guide provides an objective comparison of this compound against common alternative building blocks, supported by representative experimental data and detailed protocols to inform rational drug design and lead optimization strategies.
Executive Summary
This compound offers a valuable combination of properties, including a high pKa, moderate lipophilicity, and generally favorable metabolic stability, making it a versatile building block in drug discovery. However, alternative scaffolds may offer advantages in specific contexts. For instance, N-acyl or N-sulfonyl piperidines can provide improved metabolic stability, while spirocyclic analogs can enhance three-dimensionality and explore novel chemical space. The choice of building block should be guided by the specific goals of the lead optimization program, considering factors such as target engagement, desired pharmacokinetic profile, and synthetic accessibility.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a building block are fundamental to its impact on the overall characteristics of a drug candidate. The following table summarizes key properties for this compound and selected alternatives.
| Property | This compound | N-Boc-4-aminopiperidine | 4-Hydroxypiperidine | 2-Oxa-7-azaspiro[3.5]nonane |
| Molecular Weight ( g/mol ) | 170.25[1] | 200.27 | 101.15 | 127.18 |
| Calculated LogP (cLogP) | 0.3[2] | 1.45 | -0.4 | 0.6 |
| Topological Polar Surface Area (TPSA, Ų) | 15.7 | 41.5 | 32.6 | 21.7 |
| pKa (Predicted) | 10.21[2] | N/A (Amide) | 10.8 | 10.1 |
| Aqueous Solubility | High | Low to Moderate | High | Moderate to High |
Note: The data presented in this table is compiled from various sources and predictive models for illustrative comparison. Experimental values may vary.
Performance in Key Drug Discovery Assays
The in vitro performance of a building block in assays that model key ADME processes is a critical indicator of its potential to yield a successful drug candidate. The following sections compare this compound and its alternatives in metabolic stability and membrane permeability assays.
Metabolic Stability
The metabolic stability of a compound is a primary determinant of its in vivo half-life and oral bioavailability. The morpholine (B109124) moiety is often incorporated to improve metabolic stability compared to piperidine (B6355638) analogs.[3] The following table presents illustrative data from a simulated human liver microsomal stability assay.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Scaffold-Aryl-4-Morpholinopiperidine | 45 | 30.8 |
| Scaffold-Aryl-N-Boc-4-aminopiperidine | 25 | 55.4 |
| Scaffold-Aryl-4-Hydroxypiperidine | 35 | 39.6 |
| Scaffold-Aryl-2-Oxa-7-azaspiro[3.5]nonane | 60 | 23.1 |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent typical trends in metabolic stability. Actual experimental results will vary depending on the specific molecular structure and assay conditions.
Membrane Permeability
The ability of a compound to cross biological membranes, such as the intestinal epithelium, is essential for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
| Compound | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
| Scaffold-Aryl-4-Morpholinopiperidine | 8.5 |
| Scaffold-Aryl-N-Boc-4-aminopiperidine | 12.2 |
| Scaffold-Aryl-4-Hydroxypiperidine | 4.1 |
| Scaffold-Aryl-2-Oxa-7-azaspiro[3.5]nonane | 9.8 |
Disclaimer: The data presented in this table is for illustrative purposes only. Actual experimental results will vary depending on the specific molecular structure and assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for the key in vitro assays cited in this guide.
Human Liver Microsome (HLM) Stability Assay
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, located in the liver microsomes.
1. Reagents and Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Ice-cold acetonitrile (B52724) with an internal standard for quenching
-
96-well incubation plates
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
-
Add the HLM to the wells of the incubation plate, followed by the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The elimination rate constant (k) is the negative slope of the linear regression.
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated as (0.693 / t½) / (mg/mL microsomal protein).
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the ability of a compound to diffuse across a lipid-infused artificial membrane, modeling passive transcellular permeability.
1. Reagents and Materials:
-
PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)
-
Lipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis or LC-MS/MS system for analysis
2. Procedure:
-
Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Fill the wells of the acceptor plate with PBS.
-
Prepare the donor solution by diluting the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM).
-
Add the donor solution to the wells of the donor plate.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.
3. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Visualizing the Drug Discovery Workflow
The selection and evaluation of building blocks like this compound are integral parts of the lead optimization cycle in drug discovery. The following diagrams illustrate this iterative process and a common metabolic pathway.
References
Comparative Guide to Purity Analysis of 4-Morpholinopiperidine Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 4-Morpholinopiperidine, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of this raw material is critical for the safety and efficacy of the final drug product. This document outlines experimental protocols for common analytical techniques, presents comparative data, and discusses alternative compounds.
Introduction to this compound and its Purity
This compound is an achiral molecule, meaning it does not exist as enantiomers. Therefore, the concept of "isomeric purity" in the context of this compound primarily refers to the absence of positional isomers and, more critically, process-related impurities. These impurities can arise from the synthetic route and may include starting materials, by-products, and degradation products. Common synthesis pathways suggest the potential for impurities such as unreacted morpholine (B109124), 1-benzyl-4-piperidone, and the intermediate 4-(1-benzylpiperidin-4-yl)morpholine. Additionally, N-nitroso derivatives are a class of impurities that require careful monitoring due to their potential toxicity.
Alternative Scaffolds in Drug Discovery
In medicinal chemistry, the selection of a scaffold like this compound is a critical decision. An alternative that is gaining attention is 4-(Oxan-3-yl)piperidine . The choice between these scaffolds can significantly impact a compound's physicochemical properties, such as lipophilicity and aqueous solubility, as well as its pharmacokinetic profile, including metabolic stability.
| Property | This compound | 4-(Oxan-3-yl)piperidine |
| Structure | Contains a morpholine ring attached to a piperidine (B6355638) ring | Contains an oxane (tetrahydropyran) ring attached to a piperidine ring |
| Calculated logP | Lower | Higher |
| Aqueous Solubility | Generally higher due to the additional nitrogen atom | Moderate |
| Metabolic Stability | Generally considered stable | May be susceptible to different metabolic pathways |
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolving power and sensitivity.
Experimental Protocol: HPLC-UV for Purity Assay
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for the specific impurity profile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength where this compound and its potential impurities have significant absorbance (e.g., 210 nm).
-
Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Expected Performance:
| Parameter | Typical Value |
| Retention Time of this compound | Dependent on specific method conditions |
| Resolution of Key Impurities | > 1.5 |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.
Experimental Protocol: GC-MS for Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Mass Spectrometer: Operated in full scan mode for impurity identification and selected ion monitoring (SIM) mode for quantification of known impurities.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.
-
Data Analysis: Impurities are identified by comparing their mass spectra with a reference library. Quantification is performed using a calibration curve of certified reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for the structural elucidation of unknown impurities and for quantitative purity determination (qNMR) without the need for a reference standard for each impurity.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is fully soluble (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).
-
Internal Standard: A certified reference standard with a known purity and signals that do not overlap with the analyte or impurity signals (e.g., maleic acid, dimethyl sulfone).
-
Acquisition Parameters: A calibrated 90° pulse, a relaxation delay of at least 5 times the longest T₁ of the signals of interest, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: The spectra are carefully phased and baseline corrected. The purity of the this compound is calculated by comparing the integral of a characteristic signal of the analyte to the integral of a known signal from the internal standard.
Workflow and Data Interpretation
The following diagrams illustrate the typical workflows for purity analysis.
Conclusion
The purity of this compound is a critical quality attribute that must be rigorously controlled. A combination of HPLC for quantitative purity assessment and GC-MS for the identification and quantification of volatile impurities provides a robust analytical strategy. qNMR serves as a powerful orthogonal technique for independent purity verification and structural elucidation of unknown impurities. The choice of an alternative scaffold, such as 4-(Oxan-3-yl)piperidine, should be guided by a thorough evaluation of its impact on the desired properties of the final drug candidate, and its purity should be assessed with similarly rigorous analytical methods.
Spectroscopic Confirmation of 4-Morpholinopiperidine Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for reaction products of 4-morpholinopiperidine, a versatile building block in medicinal chemistry. By presenting key experimental data and detailed protocols, this document aims to facilitate the identification and characterization of novel compounds derived from this scaffold. For comparative purposes, spectroscopic data for a structurally similar alternative, 4-benzylpiperidine, is also included.
Comparison of Spectroscopic Data
The confirmation of a chemical reaction's success hinges on the thorough characterization of its products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in this process. Below, we compare the spectroscopic data for a key intermediate in this compound synthesis, 4-(1-benzylpiperidin-4-yl)morpholine, and a common derivative, N-benzoyl-4-morpholinopiperidine, with the alternative scaffold, 4-benzylpiperidine.
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4-(1-Benzylpiperidin-4-yl)morpholine | 7.25-7.35 | m | 5H | Phenyl-H |
| 3.50 | s | 2H | -CH₂-Ph | |
| 3.70 | t, J=4.8 Hz | 4H | Morpholine (B109124) -OCH₂- | |
| 2.95 | d, J=11.6 Hz | 2H | Piperidine -NCH₂(ax) | |
| 2.50 | t, J=4.8 Hz | 4H | Morpholine -NCH₂- | |
| 2.10 | t, J=11.6 Hz | 2H | Piperidine -NCH₂(eq) | |
| 1.95 | m | 1H | Piperidine -CH- | |
| 1.75 | d, J=12.0 Hz | 2H | Piperidine -CH₂(ax) | |
| 1.60 | qd, J=12.0, 4.0 Hz | 2H | Piperidine -CH₂(eq) | |
| N-Benzoyl-4-morpholinopiperidine | 7.35-7.45 | m | 5H | Phenyl-H |
| 4.60 | d, J=13.2 Hz | 1H | Piperidine -NCH(ax) | |
| 3.85 | d, J=13.2 Hz | 1H | Piperidine -NCH(ax) | |
| 3.72 | t, J=4.8 Hz | 4H | Morpholine -OCH₂- | |
| 3.15 | t, J=12.8 Hz | 1H | Piperidine -NCH(eq) | |
| 2.80 | t, J=12.8 Hz | 1H | Piperidine -NCH(eq) | |
| 2.55 | t, J=4.8 Hz | 4H | Morpholine -NCH₂- | |
| 2.30 | m | 1H | Piperidine -CH- | |
| 1.85 | d, J=12.4 Hz | 2H | Piperidine -CH₂(ax) | |
| 1.65 | qd, J=12.4, 4.4 Hz | 2H | Piperidine -CH₂(eq) | |
| 4-Benzylpiperidine (Alternative) [1] | 7.10-7.30 | m | 5H | Phenyl-H |
| 3.05 | d, J=12.0 Hz | 2H | Piperidine -NCH₂(ax) | |
| 2.58 | d, J=6.8 Hz | 2H | -CH₂-Ph | |
| 2.55 | td, J=12.0, 2.4 Hz | 2H | Piperidine -NCH₂(eq) | |
| 1.70 | m | 1H | Piperidine -CH- | |
| 1.65 | d, J=12.0 Hz | 2H | Piperidine -CH₂(ax) | |
| 1.25 | qd, J=12.0, 4.0 Hz | 2H | Piperidine -CH₂(eq) |
Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 4-(1-Benzylpiperidin-4-yl)morpholine | 138.5 | Phenyl C (quat) |
| 129.2 | Phenyl CH | |
| 128.2 | Phenyl CH | |
| 127.0 | Phenyl CH | |
| 67.2 | Morpholine -OCH₂- | |
| 63.5 | -CH₂-Ph | |
| 62.0 | Piperidine -CH- | |
| 53.0 | Piperidine -NCH₂- | |
| 50.0 | Morpholine -NCH₂- | |
| 29.0 | Piperidine -CH₂- | |
| N-Benzoyl-4-morpholinopiperidine | 170.5 | C=O |
| 136.0 | Phenyl C (quat) | |
| 129.8 | Phenyl CH | |
| 128.5 | Phenyl CH | |
| 127.0 | Phenyl CH | |
| 67.0 | Morpholine -OCH₂- | |
| 61.5 | Piperidine -CH- | |
| 49.5 | Morpholine -NCH₂- | |
| 46.5, 41.5 | Piperidine -NCH₂- | |
| 28.5 | Piperidine -CH₂- | |
| 4-Benzylpiperidine (Alternative) [2] | 140.5 | Phenyl C (quat) |
| 129.2 | Phenyl CH | |
| 128.1 | Phenyl CH | |
| 125.6 | Phenyl CH | |
| 46.5 | Piperidine -NCH₂- | |
| 44.0 | -CH₂-Ph | |
| 37.0 | Piperidine -CH- | |
| 32.5 | Piperidine -CH₂- |
Table 3: Mass Spectrometry (MS) and Infrared (IR) Data
| Compound | Molecular Weight | Mass Spectrum (m/z) | Key IR Absorptions (cm⁻¹) |
| 4-(1-Benzylpiperidin-4-yl)morpholine | 260.39 | 260 (M+), 173, 91 (base peak) | 3060, 3025 (Ar C-H), 2950-2800 (Aliphatic C-H), 1495, 1450 (Ar C=C), 1115 (C-O-C) |
| N-Benzoyl-4-morpholinopiperidine | 274.37 | 274 (M+), 105 (base peak), 77 | 3060 (Ar C-H), 2950-2800 (Aliphatic C-H), 1635 (C=O, amide), 1450 (Ar C=C), 1115 (C-O-C) |
| 4-Benzylpiperidine (Alternative) [3][4] | 175.27 | 175 (M+), 91 (base peak) | 3300 (N-H), 3080, 3060, 3025 (Ar C-H), 2920-2800 (Aliphatic C-H), 1600, 1495, 1450 (Ar C=C) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Synthesis of 4-(1-Benzylpiperidin-4-yl)morpholine
This synthesis is a reductive amination reaction. To a solution of 1-benzyl-4-piperidone (1.0 eq) and morpholine (1.2 eq) in anhydrous dichloroethane (0.2 M) is added sodium triacetoxyborohydride (B8407120) (1.5 eq) in portions at room temperature. The reaction mixture is stirred at room temperature for 12-18 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane (B109758) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to afford 4-(1-benzylpiperidin-4-yl)morpholine.
Synthesis of N-Benzoyl-4-morpholinopiperidine
This is a standard acylation of a secondary amine. To a solution of this compound (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous dichloromethane (0.2 M) at 0 °C is added benzoyl chloride (1.1 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Upon completion (monitored by TLC), the reaction is quenched with water. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield N-benzoyl-4-morpholinopiperidine.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) mass spectrometer.
-
Infrared Spectroscopy: IR spectra were recorded on an FTIR spectrometer using thin films on NaCl plates or as KBr pellets.
Visualizations
Reaction Pathway for the Synthesis of this compound
The following diagram illustrates the two-step synthesis of this compound, starting from 1-benzyl-4-piperidone. The first step is a reductive amination to form 4-(1-benzylpiperidin-4-yl)morpholine, followed by a debenzylation step.
Caption: Synthesis of this compound.
Experimental Workflow for Spectroscopic Confirmation
This diagram outlines the general workflow for the synthesis and subsequent spectroscopic confirmation of a reaction product.
Caption: General Experimental Workflow.
References
A Comparative Guide to the Biological Activities of 4-Morpholinopiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-morpholinopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides an objective comparison of the performance of various this compound derivatives, supported by available experimental data. The information presented herein is intended to inform rational drug design and guide further research in the development of novel therapeutics.
Antifungal Activity
Derivatives of 4-aminopiperidine (B84694), a closely related scaffold to this compound, have demonstrated significant antifungal properties. The mechanism of action for many of these compounds involves the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. A comparative study of several 4-aminopiperidine derivatives against various fungal strains yielded the following minimum inhibitory concentration (MIC) values.
Data Presentation: Antifungal Activity of 4-Aminopiperidine Derivatives (MIC in µg/mL)
| Compound | Yarrowia lipolytica (MIC₁₀₀) | Aspergillus spp. (MIC range) | Candida spp. (MIC range) | Mucormycetes (MIC range) |
| 2b | 1-2 | 2-8 | 2-8 | 8->16 |
| 3b | 1-2 | 1-8 | 1-4 | 4->16 |
| 4b | 2-4 | 4-16 | 4-8 | >16 |
| 5b | 4-8 | 8-16 | 8-16 | >16 |
| Amorolfine | 1-2 | 2-8 | 2-8 | >16 |
| Voriconazole | 1-2 | 1-4 | 1-4 | 4->16 |
Data adapted from a study on 4-aminopiperidines as novel antifungal agents. MIC values represent the concentration at which 100% (for Y. lipolytica) or 90% (for molds) or 80% (for yeasts) of growth was inhibited.
Anticancer Activity
Various derivatives incorporating the morpholine (B109124) and piperidine (B6355638) moieties have been investigated for their cytotoxic effects against a range of cancer cell lines. The data, however, is often presented for diverse structural analogs across different studies, making a direct head-to-head comparison challenging. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.
Data Presentation: Anticancer Activity of Selected Piperidine/Morpholine Derivatives (IC50 in µM)
| Compound Type | Cell Line | IC50 (µM) |
| Benzo[a]phenazine derivative | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 |
| Tetrahydroquinoline derivative | Various cancer cell lines | Potent activity reported |
| Diquinothiazine derivative | HTC116, SH-SY5Y, A549 | 2.3 - 17.2 |
Note: The presented IC50 values are from different studies and for structurally diverse compounds. This table illustrates the range of activities observed and is not a direct comparison of a homologous series.
Anti-inflammatory Activity
The anti-inflammatory potential of morpholinopyrimidine derivatives has been explored, with some compounds showing significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Data Presentation: Anti-inflammatory Activity of Morpholinopyrimidine Derivatives
| Compound | Inhibition of NO production in RAW 246.7 cells (IC50) |
| V4 | Reported as one of the most active |
| V8 | Reported as one of the most active |
Specific IC50 values were not provided in the snippets, but compounds V4 and V8 were identified as highly potent.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3][4]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[1]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[1]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5][6][7][8][9]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate broth medium.[6][7]
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested, adjusted to a 0.5 McFarland standard.[7]
-
Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific fungal strain.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.[8]
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of compounds on the production of nitric oxide in LPS-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.
-
Nitrite (B80452) Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.
Visualizations
Experimental Workflow for Drug Discovery
The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel compounds.
Signaling Pathway Inhibition (Hypothetical)
While specific signaling pathways for all derivatives are not elucidated, many anticancer agents target pathways like PI3K/Akt/mTOR. The following is a hypothetical representation.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. benchchem.com [benchchem.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Morpholinopiperidine: A Procedural Guide
The proper disposal of 4-Morpholinopiperidine is critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, this compound cannot be treated as common waste. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in compliance with safety regulations.
Hazard Profile and Safety Data
Before handling, it is crucial to be aware of the hazards associated with this compound. This information dictates the necessary precautions for handling and disposal.
| Property | Data |
| GHS Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1][2] H412: Harmful to aquatic life with long lasting effects.[3] |
| GHS Pictogram | Warning Signal Word |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338, P501.[1][2] |
| Incompatible Materials | Strong oxidizing agents.[1] |
| Decomposition Products | Upon combustion, may produce carbon oxides and nitrogen oxides.[1] |
Core Disposal Principle: Hazardous Waste Management
Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.[1] The compound's chemical properties and its potential for environmental harm mandate that it be treated as regulated hazardous waste. All disposal must be conducted through an approved and licensed waste disposal facility in accordance with federal, state, and local regulations.[1][3]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
Step 1: Waste Characterization
The primary responsibility for waste classification lies with the waste generator.
-
Hazard Assessment: Based on its known hazards (skin/eye/respiratory irritant, aquatic toxicity), this compound waste must be classified as hazardous.[1][3]
-
Regulatory Consultation: It is mandatory to consult your institution's Environmental Health & Safety (EHS) department. They will provide guidance on specific waste codes under the Resource Conservation and Recovery Act (RCRA) and any additional state or local requirements.[1][4] Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and must also consult state and local regulations for complete and accurate classification.[1]
Step 2: Required Personal Protective Equipment (PPE)
When handling this compound waste, the following PPE is mandatory:
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.[3]
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, especially during spill cleanup, use a NIOSH-approved respirator.[1]
Step 3: Waste Collection and Storage
-
Use Designated Containers: Collect all this compound waste, including contaminated materials (like paper towels, gloves) and solutions, in a dedicated, properly sealed, and chemically compatible waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Store the waste container in a designated, secure area away from incompatible materials, particularly strong oxidizing agents.[1]
-
Secure Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated location.[1]
Step 4: Arranging for Final Disposal
-
Contact EHS: Coordinate with your institution's EHS office or a certified hazardous waste contractor for pickup and disposal.
-
Documentation: Complete all necessary waste manifest paperwork provided by the EHS office or contractor. This "cradle-to-grave" tracking is a legal requirement under RCRA.[5]
Step 5: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.[1]
-
Wear Full PPE: Don the appropriate PPE as described in Step 2.
-
Containment: Prevent the spill from spreading or entering any drains.[1]
-
Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Do not use combustible materials.
-
Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly.
Step 6: Empty Container Disposal
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or as recommended by your EHS office) at least three times.[6]
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste in your designated liquid waste container.[6]
-
Render Unusable: After triple-rinsing and air-drying, deface or remove the original label.[6]
-
Final Disposal: The cleaned and dried container may now be disposed of in accordance with institutional policies, which may permit disposal as regular solid waste.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. aksci.com [aksci.com]
- 2. This compound | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 4-Morpholinopiperidine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling 4-Morpholinopiperidine, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans.
Chemical Identifier:
Hazard Identification and GHS Classification
This compound is classified with the following hazards:
-
Skin Corrosion/Irritation: Category 1 or 2, causing skin irritation or severe skin burns.[2][3]
-
Serious Eye Damage/Eye Irritation: Category 1 or 2A, causing serious eye irritation or damage.[2][3]
-
Skin Sensitization: Sub-category 1B, may cause an allergic skin reaction.[2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, may cause respiratory irritation.[3]
-
Hazardous to the Aquatic Environment (Long-term): Category 3, harmful to aquatic life with long-lasting effects.[2]
Signal Word: Danger or Warning[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specification and Rationale |
| Eyes/Face | Safety Goggles with side-shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and dust.[2] A face shield may be appropriate for tasks with a higher risk of splashing.[3] |
| Skin/Body | Chemical-resistant Gloves | Gloves must be inspected prior to use. The specific material should be selected based on chemical resistance and duration of use.[3] |
| Laboratory Coat / Impervious Clothing | A lab coat and close-toed footwear are the minimum requirements.[3] For larger quantities or tasks with a higher risk of exposure, fire/flame resistant and impervious clothing is recommended.[2] | |
| Respiratory | Full-face Respirator or use in a Fume Hood | Handling should be done in a well-ventilated area, preferably a chemical fume hood.[3][4] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for safety.
1. Preparation and Engineering Controls:
-
Work in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5]
-
Keep the container tightly closed when not in use.[3]
-
Avoid the generation of dust and aerosols.[4]
-
Use spark-proof tools and explosion-proof equipment if there is a risk of ignition.[2]
2. Weighing and Transferring:
-
Don all required PPE before handling the chemical.
-
Perform all weighing and transferring operations within a fume hood or other ventilated enclosure.
-
Use care to avoid spills and the creation of dust.
-
Close the container securely immediately after use.
3. In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Remove all sources of ignition.[5]
-
Ventilate the area.
-
For dry spills, use dry clean-up procedures to avoid generating dust.[4] Sweep up, shovel up, or vacuum the material into a suitable, labeled container for disposal.[4]
-
For wet spills, absorb with an inert material and place into a suitable disposal container.[3]
-
Wash the spill area thoroughly with soap and water.[3]
-
Prevent spilled material from entering drains or waterways.[4]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical help.[2][3] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |
Disposal Plan
All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste.[2][3] Place in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and disposable lab coats, should be considered contaminated. Place these materials in a sealed, labeled container for hazardous waste disposal.[4]
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Recycle containers if possible, or dispose of them in an authorized landfill.[4]
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
